4-(bromomethyl)-2,6-dimethylphenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(bromomethyl)-2,6-dimethylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4,11H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQUEUMFZZEIBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450914 | |
| Record name | Phenol, 4-(bromomethyl)-2,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45952-56-5 | |
| Record name | Phenol, 4-(bromomethyl)-2,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 4-(bromomethyl)-2,6-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(bromomethyl)-2,6-dimethylphenol (CAS No. 45952-56-5), a versatile bifunctional molecule with potential applications in organic synthesis and drug discovery. Due to the limited availability of detailed experimental data in peer-reviewed literature, this document combines available information with theoretically proposed methodologies and expected characterization data. It is designed to serve as a foundational resource for researchers interested in the chemistry and potential applications of this compound.
Introduction
This compound, also known as 3,5-dimethyl-4-hydroxybenzyl bromide, is an aromatic compound featuring a reactive benzylic bromide and a nucleophilic phenolic hydroxyl group. This unique structural arrangement makes it a valuable intermediate for the synthesis of more complex molecules. The sterically hindered phenolic moiety and the reactive benzylic position allow for selective functionalization, making it an attractive building block for creating novel chemical entities. This guide outlines a proposed synthetic route, predicted and expected analytical characteristics, and potential chemical transformations of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from available chemical databases and theoretical predictions.
| Property | Value | Reference |
| CAS Number | 45952-56-5 | [1] |
| Molecular Formula | C₉H₁₁BrO | [1][2] |
| Molecular Weight | 215.09 g/mol | [1][2] |
| Appearance | Solid (predicted) | |
| Purity | Typically ~95% (as supplied by vendors) | [2] |
| LogP | 2.90 (predicted) | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 1 | [1] |
Table 1. Physicochemical properties of this compound.
Synthesis of this compound
Proposed Synthetic Protocol: Benzylic Bromination of 2,4,6-Trimethylphenol
The selective bromination of the benzylic methyl group at the 4-position of 2,4,6-trimethylphenol can be achieved using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), under photolytic or thermal conditions. The use of a non-polar solvent like carbon tetrachloride or cyclohexane is standard for such reactions to minimize side reactions.
Reaction Scheme:
Figure 1. Proposed synthesis workflow for this compound.
Experimental Procedure (Proposed):
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4,6-trimethylphenol (1.0 eq.).
-
Dissolve the starting material in a suitable solvent (e.g., carbon tetrachloride, 0.1-0.2 M).
-
Add N-bromosuccinimide (1.0-1.1 eq.) and a catalytic amount of a radical initiator (e.g., AIBN, 0.02-0.05 eq.).
-
The reaction mixture is heated to reflux (or irradiated with a UV lamp) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The succinimide byproduct is removed by filtration.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Characterization of this compound
As experimental spectra for this compound are not widely published, this section provides predicted and expected data based on its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts in CDCl₃ are summarized in Tables 2 and 3, respectively.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Ar-CH₃ | ~2.2 | Singlet | 6H |
| CH₂Br | ~4.5 | Singlet | 2H |
| OH | ~4.5-5.5 | Singlet (broad) | 1H |
| Ar-H | ~6.9-7.1 | Singlet | 2H |
Table 2. Predicted ¹H NMR data for this compound in CDCl₃.[2]
| Carbon | Expected Chemical Shift (ppm) |
| Ar-CH₃ | ~16 |
| CH₂Br | ~35 |
| C-CH₃ | ~128-132 |
| C-H | ~129 |
| C-CH₂Br | ~130 |
| C-OH | ~150-155 |
Table 3. Predicted ¹³C NMR data for this compound.[2]
Infrared (IR) Spectroscopy
The expected characteristic IR absorption bands for this compound are listed in Table 4.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H stretch | 3200-3600 (broad) | Phenolic hydroxyl group |
| C-H stretch (aromatic) | 3000-3100 | Aromatic C-H bonds |
| C-H stretch (aliphatic) | 2850-3000 | Methyl and methylene C-H bonds |
| C=C stretch (aromatic) | 1500-1600 | Aromatic ring |
| C-O stretch | 1200-1260 | Phenolic C-O bond |
| C-Br stretch | 500-600 | Alkyl bromide |
Table 4. Expected characteristic IR absorption bands for this compound.
Mass Spectrometry (MS)
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom. Key fragmentation patterns would likely involve the loss of the bromine atom to form a stable benzylic carbocation.
Expected Fragmentation:
-
M⁺: [C₉H₁₁BrO]⁺
-
[M-Br]⁺: Loss of Br• to form the 4-hydroxy-3,5-dimethylbenzyl cation.
-
[M-CH₂Br]⁺: Cleavage of the bromomethyl group.
Reactivity and Potential Applications
This compound is a versatile synthetic intermediate due to its two distinct reactive sites.
Reactivity Profile
The primary reactions of this compound involve nucleophilic substitution at the benzylic carbon and reactions at the phenolic hydroxyl group.
Figure 2. General reactivity of this compound.
Applications in Synthesis
-
Building Block for Complex Phenols: The benzylic bromide functionality allows for the alkylation of other phenols, leading to the formation of complex bisphenolic and polyphenolic structures.
-
Intermediate for Drug Discovery: This compound can serve as a scaffold for the synthesis of novel molecules with potential biological activity. The combination of a phenol and a reactive handle for further modification is a common feature in medicinal chemistry.
-
Material Science: Phenolic compounds are precursors to various polymers and resins. The functional groups on this molecule could be utilized to synthesize specialty polymers with tailored properties.
Applications in Drug Development
Currently, there is no specific information available in the public domain linking this compound to defined signaling pathways or its direct use in drug development programs. Its utility in this field is primarily as a versatile starting material for the synthesis of more complex, biologically active compounds.
Conclusion
This compound is a chemical intermediate with significant potential in synthetic chemistry. While detailed experimental data is sparse, this guide provides a foundational understanding of its properties, a plausible synthetic route, and its expected analytical characteristics. The dual functionality of this molecule makes it a valuable tool for the construction of complex molecular architectures, and it represents an interesting starting point for the development of new compounds in materials science and medicinal chemistry. Further research is warranted to fully explore and document the experimental details of its synthesis and reactivity.
References
A Technical Guide to the Spectroscopic Data of 4-(bromomethyl)-2,6-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a technical overview of the spectroscopic data for 4-(bromomethyl)-2,6-dimethylphenol (CAS No. 45952-56-5). Due to a lack of available experimental spectra in public databases, this guide presents predicted Nuclear Magnetic Resonance (NMR) data, discusses the expected features of Infrared (IR) spectroscopy and Mass Spectrometry (MS), and outlines general experimental protocols for these analytical techniques. This guide is intended to serve as a reference for researchers working with this compound or similar molecular structures.
Introduction
This compound is a substituted phenol derivative with potential applications in organic synthesis, serving as a building block for more complex molecules in pharmaceutical and materials science research. Accurate spectroscopic characterization is crucial for verifying the identity and purity of this compound. This guide compiles available predicted data and theoretical spectroscopic characteristics to aid in its analysis.
Important Note: Extensive searches for experimental NMR, IR, and MS spectra for this compound did not yield publicly available data. The information presented herein is based on predicted values and theoretical analysis of its chemical structure.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR spectroscopic data for this compound. These predictions are useful for anticipating the spectral features of the compound.
Predicted Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Integration |
| Ar-CH₃ | ~2.2 | Singlet | 6H |
| CH₂Br | ~4.5 | Singlet | 2H |
| OH | ~4.5 - 5.5 | Singlet (broad) | 1H |
| Ar-H | ~6.9 - 7.1 | Singlet | 2H |
Data sourced from predicted values.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-OH | ~150 - 155 |
| C-CH₃ (Aromatic) | ~128 - 132 |
| C-H (Aromatic) | Not specified |
| C-CH₂Br (Aromatic) | Not specified |
| Ar-CH₃ | Not specified |
| CH₂Br | Not specified |
Data sourced from predicted values.
Expected Infrared (IR) Spectroscopy Features
An experimental IR spectrum of this compound would be expected to exhibit the following characteristic absorption bands based on its functional groups:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group. The broadness is due to hydrogen bonding.
-
C-H Stretch (Aromatic): Sharp peaks typically appearing just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Sharp peaks appearing just below 3000 cm⁻¹ for the methyl and bromomethyl groups.
-
C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Phenol): A strong peak around 1200-1260 cm⁻¹.
-
C-Br Stretch: A peak in the lower wavenumber region, typically between 500-600 cm⁻¹.
Expected Mass Spectrometry (MS) Features
In an electron ionization (EI) mass spectrum, this compound (molecular weight: 215.09 g/mol ) would be expected to show:
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight. Due to the presence of bromine, there will be a characteristic isotopic pattern with two peaks of nearly equal intensity at m/z 214 and 216, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Major Fragmentation Pathways:
-
Loss of the bromine atom to give a fragment at m/z 135.
-
Benzylic cleavage leading to the formation of a stable benzyl cation.
-
General Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-20 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Transfer: Using a pipette, transfer the solution into a clean 5 mm NMR tube.
-
Analysis: Place the NMR tube into the spectrometer's probe. The experiment involves tuning, locking, and shimming the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the NMR data using standard pulse sequences for ¹H and ¹³C NMR.
-
Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing, and baseline correction to obtain the final spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
A common method for solid samples is Attenuated Total Reflectance (ATR).
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after the measurement.
Mass Spectrometry (MS)
This protocol is for a standard electron ionization (EI) mass spectrometer.
-
Sample Introduction: Introduce a small amount of the sample into the instrument, often via a direct insertion probe for solid samples. The sample is then heated in a vacuum to induce vaporization.
-
Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of ions at each m/z value.
-
Spectrum Generation: The data is plotted as a mass spectrum, showing the relative abundance of ions as a function of their m/z ratio.
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound.
Caption: General workflow for synthesis and spectroscopic characterization.
physical and chemical properties of 4-(bromomethyl)-2,6-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(bromomethyl)-2,6-dimethylphenol, also known by its synonym 3,5-dimethyl-4-hydroxybenzyl bromide, is a substituted phenol derivative with potential applications as a versatile intermediate in organic synthesis. Its structure, featuring a reactive benzylic bromide and a phenolic hydroxyl group, makes it a valuable building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties, spectral data, and reactivity of this compound, with a focus on its relevance to researchers in the fields of chemistry and drug development.
Chemical and Physical Properties
While extensive experimental data for this compound is not widely available in peer-reviewed literature, its fundamental properties have been reported by chemical suppliers. A summary of these properties is presented in the table below. It is important to note that much of the readily available data pertains to the isomeric compound, 4-bromo-2,6-dimethylphenol, and care must be taken to distinguish between the two.
| Property | Value | Reference |
| CAS Number | 45952-56-5 | [1] |
| Molecular Formula | C₉H₁₁BrO | [1] |
| Molecular Weight | 215.09 g/mol | [1] |
| Predicted LogP | 2.90 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 1 | [1] |
Spectral Data
Detailed experimental spectra for this compound are not widely published. However, predicted spectral data provides valuable information for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (CDCl₃):
| Proton | Chemical Shift (ppm) | Multiplicity | Integration |
| Ar-H | ~6.9-7.1 | Singlet | 2H |
| OH | ~4.5-5.5 | Singlet (broad) | 1H |
| CH₂Br | ~4.5 | Singlet | 2H |
| Ar-CH₃ | ~2.2 | Singlet | 6H |
Predicted ¹³C NMR Spectrum:
| Carbon | Chemical Shift (ppm) |
| C-OH | ~150-155 |
| C-CH₃ (aromatic) | ~128-132 |
| C-H (aromatic) | ~128-130 |
| C-CH₂Br | ~35 |
| Ar-CH₃ | ~16 |
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (phenol) | 3200-3600 | Broad, Strong |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (aliphatic) | 2850-3000 | Medium |
| C=C stretch (aromatic) | 1450-1600 | Medium to Strong |
| C-O stretch (phenol) | 1150-1250 | Strong |
| C-Br stretch | 500-600 | Medium to Strong |
Synthesis and Reactivity
Synthesis
A logical synthetic pathway is visualized in the diagram below:
Caption: Proposed synthesis of this compound.
Reactivity
The key to the synthetic utility of this compound lies in the reactivity of the benzylic bromide. The carbon atom of the bromomethyl group is electrophilic and susceptible to nucleophilic attack, making the compound an excellent alkylating agent.
Nucleophilic Substitution:
The primary reaction pathway for this compound is nucleophilic substitution, where a nucleophile displaces the bromide ion.
Caption: General nucleophilic substitution reaction.
Experimental Protocol: O-Alkylation (General Procedure)
A common application of this reactivity is the O-alkylation of alcohols or phenols to form ethers.
-
Deprotonation: The alcohol or phenol is treated with a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., tetrahydrofuran) to generate the corresponding alkoxide or phenoxide.
-
Alkylation: this compound is added to the solution of the nucleophile.
-
Reaction: The mixture is stirred at room temperature or heated to drive the reaction to completion.
-
Workup: The reaction is quenched with water, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography or recrystallization.
Applications in Drug Development
Currently, there is a lack of specific information in the scientific literature regarding the biological activity of this compound or its direct application in drug development. However, the structural motif of a substituted phenol is present in numerous biologically active molecules. The ability of this compound to serve as a scaffold for the introduction of various functional groups through its reactive benzylic bromide suggests its potential as a starting material for the synthesis of novel compounds with potential therapeutic applications. Further research is required to explore the biological properties of derivatives of this compound.
Conclusion
This compound is a chemical intermediate with clear potential for applications in organic synthesis. While a comprehensive experimental dataset is currently lacking in the public domain, its predicted spectral properties and known reactivity provide a solid foundation for its use in research. For scientists and professionals in drug development, this compound represents an opportunity to synthesize novel derivatives for biological screening. Future research should focus on the full experimental characterization of this compound and the exploration of the biological activities of its derivatives.
References
An In-depth Technical Guide to 4-(bromomethyl)-2,6-dimethylphenol: Properties, Synthesis, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(bromomethyl)-2,6-dimethylphenol, a versatile reagent with significant potential in chemical biology and drug discovery. This document details its chemical and physical properties, provides information on its synthesis, and explores its applications as a chemical probe for site-specific protein modification.
Introduction
This compound is a substituted phenolic compound featuring a highly reactive benzylic bromide. This functional group makes it a valuable tool for researchers interested in covalently modifying biological macromolecules. The presence of the hydroxyl group and the flanking methyl groups on the phenol ring can also influence its reactivity and solubility, making it a tunable scaffold for the development of chemical probes and bioconjugation reagents.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 45952-56-5 |
| Molecular Formula | C₉H₁₁BrO |
| Molecular Weight | 215.09 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in organic solvents such as DMSO and DMF |
Synthesis of this compound
The Benzylic Bromide in 4-(bromomethyl)-2,6-dimethylphenol: A Technical Guide to Reactivity and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical reactivity and stability of the benzylic bromide functional group in 4-(bromomethyl)-2,6-dimethylphenol. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of complex phenolic structures and novel pharmaceutical agents. Understanding the characteristics of its benzylic bromide is crucial for its effective utilization in synthetic chemistry.
Core Concepts: Reactivity of the Benzylic Bromide
The notable reactivity of this compound is centered on the benzylic carbon of the bromomethyl group. This carbon is electrophilic due to the electron-withdrawing nature of the adjacent bromine atom, making it a prime target for nucleophilic attack.[1] The reactivity is further enhanced by the stability of the potential intermediates formed during reactions.
Two primary mechanistic pathways govern the reactions at the benzylic position: nucleophilic substitution (SN1 and SN2) and radical reactions.
1.1. Nucleophilic Substitution Reactions
The benzylic bromide readily undergoes nucleophilic substitution, where the bromide ion, an excellent leaving group, is displaced by a wide range of nucleophiles.[1][2]
-
SN1 Mechanism: This pathway involves the formation of a resonance-stabilized benzylic carbocation as the rate-determining step. The adjacent aromatic ring effectively delocalizes the positive charge, significantly lowering the activation energy for this process.[2][3]
-
SN2 Mechanism: In this concerted mechanism, the nucleophile attacks the benzylic carbon at the same time as the bromide ion departs. Even in this pathway, the adjacent aromatic ring helps to stabilize the transition state through resonance effects, accelerating the reaction rate.[2]
A key application of this reactivity is in O-alkylation reactions, such as the Williamson ether synthesis. Alcohols and other phenols can act as nucleophiles, typically after deprotonation by a base to form a more potent alkoxide or phenoxide ion, to form ether linkages at the benzylic position.[1]
1.2. Radical Reactions and Formation
The formation of this compound often proceeds via a free radical mechanism, typically through the benzylic bromination of 2,4,6-trimethylphenol (isodurenol). This reaction highlights the relative weakness of the benzylic C-H bond. The stability of the resulting benzylic radical is a key factor driving this selectivity.
The benzylic radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. This stabilization makes the benzylic hydrogens more susceptible to abstraction by radical species, such as a bromine radical.[3] N-bromosuccinimide (NBS) is a common reagent for this transformation, as it provides a low, steady concentration of bromine radicals, minimizing side reactions.[3]
Stability and Handling
While specific quantitative stability data for this compound is not extensively documented in publicly available literature, its high reactivity implies a degree of instability, particularly under certain conditions. As with other benzyl bromides, it is expected to be a lachrymator and should be handled with care in a well-ventilated fume hood, avoiding inhalation and skin contact.[4]
Factors that can influence its stability include:
-
Presence of Nucleophiles: Will readily react with nucleophiles, including water and alcohols.
-
Basic Conditions: Bases can promote elimination reactions or deprotonate the phenolic hydroxyl group, which may lead to subsequent reactions.
-
Light and Heat: Can promote radical formation and decomposition.
It is recommended to store the compound in a cool, dark, and dry place under an inert atmosphere.
Quantitative Data
| Bond Type | Bond Dissociation Energy (kcal/mol) |
| Benzylic C-H | ~90 [5] |
| Tertiary C-H | ~93[5] |
| Secondary C-H | ~96[5] |
| Primary C-H | ~100[5] |
| Phenyl C-H | ~113[5] |
Experimental Protocols
4.1. Synthesis via Benzylic Bromination (General Protocol)
This protocol is a representative example of benzylic bromination using N-bromosuccinimide (NBS) and photochemical initiation, adapted from similar procedures.[6][7][8][9]
Materials:
-
2,4,6-trimethylphenol
-
N-bromosuccinimide (NBS), recrystallized
-
Acetonitrile (CH₃CN), anhydrous
-
Visible light source (e.g., 10W white LED lamp)[6]
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve 2,4,6-trimethylphenol (1.0 eq) in anhydrous acetonitrile.
-
Add N-bromosuccinimide (1.05 eq).
-
Equip the flask with a reflux condenser and place it in a heating bath set to 55 °C.[6]
-
Position a visible light lamp to illuminate the reaction mixture.
-
Stir the reaction mixture vigorously. The reaction is typically complete within 15-30 minutes.[6]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
4.2. Nucleophilic Substitution: O-Alkylation (General Protocol)
This protocol describes a general procedure for the reaction of this compound with an alcohol nucleophile.[1]
Materials:
-
This compound
-
Alcohol (R-OH)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.1 eq) and anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes to form the alkoxide.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous solvent and add it dropwise to the alkoxide solution at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ether product by column chromatography.
Conclusion
The benzylic bromide of this compound is a highly reactive functional group that serves as a valuable handle in organic synthesis. Its propensity to undergo nucleophilic substitution and its formation via selective radical bromination are governed by the resonance stabilization afforded by the adjacent aromatic ring. While its high reactivity necessitates careful handling and storage, it provides a powerful tool for the construction of complex molecules in pharmaceutical and materials science research.
References
- 1. This compound | 45952-56-5 | Benchchem [benchchem.com]
- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 4. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. a-safe-and-green-benzylic-radical-bromination-experiment - Ask this paper | Bohrium [bohrium.com]
- 7. A Safe and Green Benzylic Radical Bromination Experiment | CoLab [colab.ws]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
electrophilic bromination of 2,6-dimethylphenol to form 4-(bromomethyl)-2,6-dimethylphenol
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic bromination of 2,6-dimethylphenol. It addresses a common misconception regarding the reaction's outcome and presents a detailed analysis of the scientifically established synthesis of 4-bromo-2,6-dimethylphenol. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this chemical transformation.
Introduction: Clarifying the Reaction Pathway
A crucial point of clarification is the distinction between the electrophilic aromatic substitution on the phenol ring and the bromination of a methyl substituent. The direct electrophilic bromination of 2,6-dimethylphenol does not yield 4-(bromomethyl)-2,6-dimethylphenol. Instead, the reaction proceeds via an electrophilic attack on the aromatic ring, leading to the formation of 4-bromo-2,6-dimethylphenol.
The synthesis of this compound involves a different synthetic route. For instance, complex rearrangements of specific dienone structures, such as 2,4,6-tribromo-3,4-dimethyl-cyclohexa-2,5-dienone, can lead to the formation of bromomethyl-phenols like 2,6-dibromo-4-bromomethyl-3-methylphenol[1]. However, this is not a direct electrophilic bromination of 2,6-dimethylphenol.
This guide will focus on the well-documented and scientifically accurate electrophilic bromination of 2,6-dimethylphenol to produce 4-bromo-2,6-dimethylphenol.
Reaction Mechanism and Selectivity
The hydroxyl group of 2,6-dimethylphenol is a strong activating group, directing electrophiles to the ortho and para positions. Due to steric hindrance from the two methyl groups at the ortho positions, the electrophilic attack of bromine occurs predominantly at the para position, resulting in high regioselectivity for 4-bromo-2,6-dimethylphenol[2][3].
The reaction mechanism involves the polarization of the bromine molecule (Br₂) by a solvent or a Lewis acid, generating an electrophilic bromine species (Br⁺). This electrophile is then attacked by the electron-rich aromatic ring of 2,6-dimethylphenol, forming a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation at the para position restores the aromaticity of the ring and yields the final product, 4-bromo-2,6-dimethylphenol.
Below is a diagram illustrating the electrophilic bromination pathway of 2,6-dimethylphenol.
Quantitative Data Summary
The following table summarizes the quantitative data from various experimental protocols for the synthesis of 4-bromo-2,6-dimethylphenol.
| Reagent System | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| PIDA/AlBr₃ | MeCN | 23 | Not Specified | 57 | [3][4] |
| Br₂ | Glacial Acetic Acid | 15 | Not Specified | Not Specified | [5] |
| H₂O₂/TFA/TBAB | H₂O | 25 | Not Specified | NMR Yield | [5] |
| Br₂ | Dichloromethane | 0 | 10-20 min | 76 (for di-tert-butyl analog) | [6] |
Note: PIDA = Phenyliodine diacetate, AlBr₃ = Aluminum bromide, MeCN = Acetonitrile, Br₂ = Bromine, TFA = Trifluoroacetic acid, TBAB = Tetrabutylammonium bromide. The yield for the Br₂ in dichloromethane reaction is for the analogous synthesis of 4-bromo-2,6-di-tert-butylphenol and is included for comparative purposes.
Detailed Experimental Protocols
Protocol 1: Bromination using PIDA/AlBr₃ [3][4]
This method utilizes a pre-formed or in-situ generated I(III)-based brominating reagent.
-
Reagents:
-
2,6-Dimethylphenol
-
Phenyliodine diacetate (PIDA) (1.2 equiv.)
-
Aluminum bromide (AlBr₃) (2.4 equiv.)
-
Acetonitrile (MeCN)
-
-
Procedure:
-
To a solution of 2,6-dimethylphenol in acetonitrile, add PIDA (1.2 equivalents).
-
Add AlBr₃ (2.4 equivalents) to the mixture.
-
Stir the reaction at 23°C in an open flask.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Bromination using Bromine in Acetic Acid [5]
This is a classical method for the para-bromination of phenols.
-
Reagents:
-
2,6-Dimethylphenol
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
-
Procedure:
-
Dissolve 2,6-dimethylphenol in glacial acetic acid.
-
Cool the solution to 15°C in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the reaction mixture while maintaining the temperature at 15°C.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 4-bromo-2,6-dimethylphenol.
-
Protocol 3: Bromination using Tetrabutylammonium Bromide with Hydrogen Peroxide and Trifluoroacetic Acid [5]
This protocol offers a milder alternative to using elemental bromine.
-
Reagents:
-
2,6-Dimethylphenol (0.25 mmol)
-
Tetrabutylammonium bromide (TBAB) (161.2 mg, 0.50 mmol)
-
Ultrapure water (0.5 mL)
-
Trifluoroacetic acid (TFA) (57.5 µL, 0.75 mmol)
-
30% Hydrogen peroxide (H₂O₂) (77 µL, 0.75 mmol)
-
Ether for extraction
-
Saturated aqueous sodium thiosulfate
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a 10 mL two-neck flask, combine 2,6-dimethylphenol and tetrabutylammonium bromide.
-
Evacuate the flask and backfill with argon three times.
-
Add ultrapure water, trifluoroacetic acid, and 30% hydrogen peroxide to the reaction mixture.
-
Stir the mixture at 25°C under an argon atmosphere.
-
After the reaction is complete, quench with a 1:1 mixture of saturated aqueous sodium thiosulfate and saturated aqueous sodium bicarbonate.
-
Extract the product with ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The yield can be determined by ¹H NMR analysis using an internal standard.
-
Experimental Workflow
The general workflow for the synthesis and purification of 4-bromo-2,6-dimethylphenol is outlined below.
Conclusion
The electrophilic bromination of 2,6-dimethylphenol is a highly regioselective reaction that yields 4-bromo-2,6-dimethylphenol. The formation of this compound via this route is not observed. This guide has provided a detailed overview of the correct reaction, including its mechanism, quantitative data from various synthetic approaches, and detailed experimental protocols. This information is intended to aid researchers in the successful and accurate synthesis of 4-bromo-2,6-dimethylphenol for applications in drug development and other areas of chemical synthesis.
References
- 1. Electrophilic substitution with rearrangement. Part 8. Some products of bromination of 3,4-dimethylphenol; a route to substitution meta- to a hydroxy-group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Bromo-2,6-dimethylphenol CAS#: 2374-05-2 [m.chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to 4-(bromomethyl)-2,6-dimethylphenol: Historical Context, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(bromomethyl)-2,6-dimethylphenol is a valuable bifunctional reagent in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique structure, featuring a reactive benzylic bromide and a sterically hindered phenolic hydroxyl group, allows for selective chemical modifications, making it a versatile building block for complex molecular architectures. This technical guide provides a comprehensive overview of the historical context of its development, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications, with a focus on its role as a key intermediate in the synthesis of biologically active compounds.
Historical Context and Discovery
The development of this compound is intrinsically linked to the broader history of research into the reactivity of substituted phenols and the methodologies for benzylic bromination. While a definitive "discovery" paper for this specific molecule is not readily apparent in early literature, its synthesis is a logical extension of well-established organic reactions. The foundational work on the selective functionalization of phenols and the radical-mediated bromination of benzylic positions laid the groundwork for its eventual synthesis and utilization.
The precursor, 2,6-dimethylphenol, became an important industrial chemical in the mid-20th century, primarily as a monomer for the production of polyphenylene oxide (PPO) resins. This industrial availability spurred further research into its chemical derivatization. The selective introduction of a bromomethyl group at the para position, which is activated by the hydroxyl group and sterically unhindered, would have been a natural target for synthetic chemists seeking to create versatile intermediates.
Early methods for benzylic bromination often involved the use of elemental bromine under harsh conditions. However, the development of N-bromosuccinimide (NBS) as a milder and more selective brominating agent in the mid-20th century revolutionized the synthesis of benzylic bromides.[1][2] It is highly probable that the first synthesis of this compound was achieved using NBS-mediated bromination of a suitable 4-methyl-2,6-dimethylphenol derivative.
Synthesis and Characterization
The most common and efficient method for the synthesis of this compound involves the benzylic bromination of 4-methyl-2,6-dimethylphenol or a protected precursor. The reaction typically proceeds via a free radical mechanism.
General Synthesis Pathway
The synthesis can be conceptualized as a two-step process starting from 2,6-dimethylphenol. The first step involves the introduction of a methyl group at the para-position, followed by the selective bromination of this methyl group.
Caption: General synthetic route to this compound.
Detailed Experimental Protocol: Benzylic Bromination of 4-methyl-2,6-dimethylphenol
This protocol describes a typical laboratory-scale synthesis of this compound using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator.
Materials:
-
4-methyl-2,6-dimethylphenol
-
N-bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl4) or other suitable anhydrous, non-polar solvent
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-2,6-dimethylphenol (1 equivalent) in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO (0.02-0.05 equivalents) to the solution.
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and irradiate with a UV lamp or a high-intensity incandescent lamp to initiate the radical reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and brine to remove any remaining impurities.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a hexane/ethyl acetate mixture or by column chromatography on silica gel to yield pure this compound as a solid.
Characterization Data
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
| Property | Value |
| Molecular Formula | C₉H₁₁BrO |
| Molecular Weight | 215.09 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not consistently reported, requires experimental verification |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc), sparingly soluble in water. |
Table 1: Physical and Chemical Properties of this compound
| Technique | Predicted Chemical Shifts (δ) / Wavenumber (cm⁻¹) |
| ¹H NMR (CDCl₃) | ~7.0 ppm (s, 2H, Ar-H), ~4.8 ppm (s, 1H, OH), ~4.5 ppm (s, 2H, CH₂Br), ~2.2 ppm (s, 6H, Ar-CH₃) |
| ¹³C NMR (CDCl₃) | ~151 ppm (C-OH), ~130 ppm (Ar-C), ~128 ppm (C-CH₃), ~125 ppm (C-CH₂Br), ~34 ppm (CH₂Br), ~16 ppm (Ar-CH₃) |
| IR (KBr) | ~3400 cm⁻¹ (O-H stretch), ~3000-2850 cm⁻¹ (C-H stretch), ~1600 cm⁻¹ (C=C aromatic stretch), ~1200 cm⁻¹ (C-O stretch), ~600 cm⁻¹ (C-Br stretch) |
| Mass Spec (EI) | M⁺ peak at m/z 214/216 (due to Br isotopes), fragment ions corresponding to loss of Br and CH₂Br. |
Table 2: Spectroscopic Data for this compound [3]
Note: The exact chemical shifts and coupling constants may vary depending on the solvent and the specific instrument used. The data presented here are predicted values and should be confirmed by experimental analysis.
Applications in Drug Development and Chemical Biology
The dual reactivity of this compound makes it a highly versatile intermediate in the synthesis of a wide range of organic molecules, including those with potential therapeutic applications.
Role as a Synthetic Intermediate
The benzylic bromide is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack. This allows for the introduction of various functionalities. Simultaneously, the phenolic hydroxyl group can undergo O-alkylation, O-acylation, or can be used to modulate the electronic properties of the molecule. The steric hindrance provided by the two ortho-methyl groups can direct reactions to specific sites and can also impart metabolic stability to the final products.
Caption: Reactivity of this compound.
Potential Applications in Signaling Pathways
While direct evidence of this compound modulating specific signaling pathways is limited in publicly available literature, its derivatives have been investigated for various biological activities. For instance, bromophenol derivatives have shown potential as enzyme inhibitors, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of Alzheimer's disease.[4] The core structure of this compound can be used to synthesize libraries of compounds for screening against various biological targets.
The reactive benzylic bromide can be used to covalently modify proteins, making it a potential tool for chemical biology research. By attaching a fluorescent tag or a biotin label to the phenol, the resulting molecule could be used as a probe to identify and study the binding partners of small molecules within a cell. This could be instrumental in elucidating the mechanism of action of novel drug candidates.
For example, a hypothetical signaling pathway involving a kinase could be investigated using a derivative of this compound.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
This compound is a valuable and versatile synthetic intermediate with significant potential in drug discovery and materials science. Its straightforward synthesis and dual reactivity allow for the creation of a diverse range of complex molecules. While its own biological activity is not extensively documented, it serves as a crucial building block for compounds with demonstrated biological effects. Further research into the applications of this compound and its derivatives is likely to yield novel therapeutic agents and functional materials. This guide provides a foundational understanding for researchers and scientists looking to leverage the unique chemical properties of this compound in their work.
References
Potential Research Areas Involving 4-(Bromomethyl)-2,6-dimethylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Bromomethyl)-2,6-dimethylphenol is a substituted phenolic compound with significant potential as a versatile intermediate in organic synthesis and as a scaffold for the development of novel therapeutic agents. Its unique structure, featuring a reactive benzylic bromide and a sterically hindered phenolic hydroxyl group, offers a gateway to a diverse range of chemical modifications and biological applications. This technical guide provides a comprehensive overview of the core chemical properties, potential synthesis routes, and promising areas of research for this compound. Particular focus is placed on its prospective applications in oncology and as an antioxidant, supported by detailed, albeit generalized, experimental protocols and conceptual signaling pathways to guide future research endeavors.
Core Chemical and Physical Properties
This compound is a solid research chemical with the molecular formula C₉H₁₁BrO and a molecular weight of 215.09 g/mol . The presence of both a hydroxyl group and a bromomethyl group on the same aromatic ring makes it a bifunctional molecule with distinct reactive sites.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BrO | |
| Molecular Weight | 215.09 g/mol | |
| Appearance | Solid (predicted) | - |
| CAS Number | 45952-56-5 |
Table 1: Physicochemical Properties of this compound
Synthesis and Characterization
While specific, detailed experimental protocols for the synthesis of this compound are not abundantly available in the public domain, a highly plausible and commonly employed method is the benzylic bromination of 2,4,6-trimethylphenol (mesitol). This reaction typically utilizes N-bromosuccinimide (NBS) as the bromine source, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions.
Predicted ¹H and ¹³C NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of this compound. The predicted chemical shifts provide a reference for reaction monitoring and final product confirmation.
| ¹H NMR (Predicted in CDCl₃) | |
| Proton | Expected Chemical Shift (ppm) |
| Ar-H | ~6.9-7.1 (singlet, 2H) |
| OH | ~4.5-5.5 (broad singlet, 1H) |
| CH₂Br | ~4.5 (singlet, 2H) |
| Ar-CH₃ | ~2.2 (singlet, 6H) |
| ¹³C NMR (Predicted) | |
| Carbon | Expected Chemical Shift (ppm) |
| C-OH | ~150-155 |
| C-CH₃ | ~128-132 |
| Aromatic C-H | ~128-130 |
| C-CH₂Br | ~125-128 |
| CH₂Br | ~33-37 |
| Ar-CH₃ | ~16-20 |
Table 2: Predicted NMR Data for this compound
Potential Research Areas and Applications
The bifunctional nature of this compound makes it a valuable building block for creating more complex molecules with potential therapeutic applications.
As a Synthetic Intermediate
The reactive benzylic bromide allows for facile nucleophilic substitution reactions, enabling the introduction of a wide variety of functional groups. This is particularly useful in the synthesis of novel bisphenols and other polyphenolic structures.
This generalized protocol outlines the synthesis of ether derivatives from this compound.
-
Deprotonation of Nucleophile: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chosen alcohol or phenol (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, DMF).
-
Add a strong base, such as sodium hydride (NaH, 1.1 eq.), portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide or phenoxide.
-
Nucleophilic Substitution: Dissolve this compound (1.0 eq.) in the same anhydrous solvent and add it dropwise to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and quench cautiously with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired ether.
Potential as an Antioxidant Agent
Phenolic compounds are well-known for their antioxidant properties, primarily due to their ability to scavenge free radicals. The hindered phenolic hydroxyl group in this compound, flanked by two methyl groups, is a key structural feature that could contribute to significant antioxidant activity.
This assay is a common and reliable method for evaluating the free radical scavenging activity of a compound.
-
Preparation of Reagents:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of this compound in methanol.
-
A standard antioxidant, such as ascorbic acid or Trolox, should be prepared in the same manner.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the DPPH solution to each well.
-
Add an equal volume of the test compound dilutions (or standard/blank) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.
-
The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Potential in Anticancer Research
Many bromophenol derivatives have demonstrated promising anticancer activities.[1] The cytotoxic potential of this compound against various cancer cell lines warrants investigation. Its ability to act as an alkylating agent could lead to interactions with biological macromolecules, potentially inducing apoptosis.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
-
Cell Culture: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance of each well at a wavelength of approximately 570 nm. The cell viability can be calculated as a percentage of the vehicle control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined.
Signaling Pathways and Mechanisms of Action (Conceptual)
While specific studies on the signaling pathways affected by this compound are yet to be conducted, its structural features suggest potential interactions with key cellular pathways implicated in cancer and inflammation.
Potential Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation and cell survival. Its aberrant activation is a hallmark of many cancers. The antioxidant properties of this compound could potentially mitigate the oxidative stress that often leads to NF-κB activation. Furthermore, as an electrophilic agent, it might directly interact with and inhibit key proteins within the NF-κB signaling cascade.
Figure 1: Conceptual diagram of potential NF-κB pathway inhibition.
Potential Induction of Apoptosis
The cytotoxicity of this compound may be mediated through the induction of apoptosis, or programmed cell death. As an alkylating agent, it could cause DNA damage, a potent trigger for the intrinsic apoptotic pathway. This would involve the activation of caspase cascades, leading to the systematic dismantling of the cell.
Figure 2: Conceptual diagram of potential apoptosis induction.
Future Directions and Conclusion
References
A Theoretical and Computational Guide to 4-(bromomethyl)-2,6-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of 4-(bromomethyl)-2,6-dimethylphenol. Due to the limited availability of direct experimental and computational research on this specific compound, this document outlines a robust framework for its in-silico analysis, drawing upon established methodologies for similar substituted phenols. This guide details proposed protocols for Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, vibrational analysis, and molecular docking studies. Furthermore, it presents the known physicochemical properties of this compound and its structural analog, 4-bromo-2,6-dimethylphenol, to provide a comparative context. The objective is to equip researchers with the necessary theoretical foundation and practical methodologies to investigate the molecular properties and potential biological activity of this compound.
Introduction
This compound is a substituted phenol of interest in various chemical and pharmaceutical research areas. Its structure, featuring a reactive bromomethyl group and a phenolic hydroxyl group, suggests potential applications as a versatile intermediate in organic synthesis and as a candidate for biological activity studies. Theoretical and computational chemistry offer powerful tools to elucidate the molecular structure, electronic properties, and potential interactions of such compounds, thereby guiding experimental research and drug discovery efforts.
This guide addresses the current gap in dedicated research on this compound by proposing a comprehensive computational workflow. The methodologies described are based on widely accepted and validated computational techniques for the study of phenolic compounds.
Physicochemical Properties
A summary of the known physicochemical properties of this compound and its close analog, 4-bromo-2,6-dimethylphenol, is presented in Table 1. This comparative data serves as a valuable reference for both computational and experimental studies.
Table 1: Physicochemical Properties
| Property | This compound | 4-bromo-2,6-dimethylphenol |
| CAS Number | 45952-56-5 | 2374-05-2 |
| Molecular Formula | C₉H₁₁BrO[1] | C₈H₉BrO[2] |
| Molecular Weight | 215.09 g/mol [1] | 201.06 g/mol [2] |
| Melting Point | Not available | 74-78 °C[2][3] |
| Boiling Point | Not available | 195.33 °C (estimate)[3] |
| pKa | Not available | ~10.1 (predicted)[2][3] |
| LogP | 2.90 (predicted)[1] | 3.1 (predicted) |
| Hydrogen Bond Donor Count | 1[1] | 1 |
| Hydrogen Bond Acceptor Count | 1[1] | 1 |
| Rotatable Bond Count | 1[1] | 0 |
Proposed Theoretical and Computational Studies
The following sections detail a proposed workflow for the in-depth computational analysis of this compound.
Molecular Structure and Optimization
The initial step in any computational study is the determination of the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization.
Caption: Proposed workflow for geometry optimization.
Experimental Protocol:
-
Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software (e.g., Avogadro, GaussView).
-
Computational Method Selection:
-
Density Functional Theory (DFT): The B3LYP functional is a widely used and reliable method for studying phenolic compounds.[4]
-
Hartree-Fock (HF): An ab initio method that can be used for comparison.
-
-
Basis Set Selection: The 6-311G(d,p) basis set is recommended as it provides a good balance between accuracy and computational cost for organic molecules containing heteroatoms.[5] For higher accuracy, especially when considering non-covalent interactions, larger basis sets with diffuse functions (e.g., 6-311++G(d,p)) can be employed.[5]
-
Software: Calculations can be performed using quantum chemistry software packages like Gaussian, ORCA, or GAMESS.
-
Output Analysis: The output files will provide the optimized Cartesian coordinates of the atoms, from which bond lengths, bond angles, and dihedral angles can be determined. Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy are also calculated.
Electronic Properties and Reactivity
Understanding the electronic structure is crucial for predicting a molecule's reactivity and potential biological activity. Key parameters include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential.
Table 2: Predicted Electronic Properties (Hypothetical)
| Parameter | Description | Predicted Value |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | To be calculated |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | To be calculated |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | To be calculated |
| Dipole Moment | Measure of the overall polarity of the molecule. | To be calculated |
| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | To be calculated |
Experimental Protocol:
-
Single-Point Energy Calculation: Using the optimized geometry from the previous step, a single-point energy calculation is performed at the same level of theory (e.g., B3LYP/6-311G(d,p)).
-
Molecular Orbital Analysis: The output of the calculation will include the energies and compositions of the molecular orbitals. Visualization of HOMO and LUMO surfaces can provide insights into the regions of the molecule most likely to participate in electron donation and acceptance.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more detailed picture of charge distribution and intramolecular interactions.
-
Molecular Electrostatic Potential (MEP) Mapping: An MEP map visually represents the electrostatic potential on the electron density surface, highlighting electrophilic and nucleophilic sites.
Vibrational Spectroscopy (FT-IR and Raman)
Computational vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. This is useful for interpreting experimental spectra and for confirming the nature of the optimized geometry (i.e., ensuring it is a true minimum on the potential energy surface).
Experimental Protocol:
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory.
-
Spectral Analysis: The output will contain the calculated vibrational frequencies and their corresponding IR and Raman intensities.
-
Scaling Factors: It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, as theoretical calculations often overestimate vibrational frequencies.
-
Visualization: The vibrational modes can be animated to visualize the atomic motions associated with each frequency.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly relevant in drug development for predicting the binding affinity and mode of action of a ligand with a protein target.
Caption: General workflow for molecular docking studies.
Experimental Protocol:
-
Target Selection: A relevant protein target is selected based on a therapeutic hypothesis. The 3D structure of the protein is typically obtained from the Protein Data Bank (PDB).
-
Receptor Preparation: The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: The optimized 3D structure of this compound is prepared by assigning rotatable bonds and partial charges.
-
Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.
-
Docking Simulation: Software such as AutoDock Vina or Schrödinger's Glide is used to perform the docking calculations.[6] The software samples different conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.
-
Results Analysis: The resulting binding poses are analyzed to identify the most favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein. The docking score provides an estimate of the binding free energy.
Conclusion
While direct experimental data on this compound is scarce, this guide provides a comprehensive framework for its theoretical and computational investigation. By employing the detailed protocols for geometry optimization, electronic structure analysis, vibrational spectroscopy, and molecular docking, researchers can gain significant insights into the properties and potential applications of this molecule. The proposed methodologies, grounded in established practices for similar phenolic compounds, offer a clear path forward for future research and can play a crucial role in guiding synthetic efforts and biological evaluations. This in-silico approach enables a rational and efficient exploration of the chemical and pharmacological potential of this compound.
References
- 1. Phenol, 4-(bromomethyl)-2,6-dimethyl-|lookchem [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Bromo-2,6-dimethylphenol CAS#: 2374-05-2 [m.chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Molecular docking of phenolic compounds and screening of antioxidant and antidiabetic potential of Moringa oleifera ethanolic leaves extract from Qassim region, Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Williamson Ether Synthesis of 4-(Bromomethyl)-2,6-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of 4-(bromomethyl)-2,6-dimethylphenol in the Williamson ether synthesis. This versatile building block allows for the introduction of the 2,6-dimethylphenoxy moiety onto a wide range of molecules, yielding ethers with potential applications in medicinal chemistry, polymer science, and materials science. The protocols outlined below are designed to be adaptable for various primary, secondary, tertiary, and phenolic alcohols, with a discussion on optimizing reaction conditions and addressing potential side reactions.
Introduction
The Williamson ether synthesis is a robust and widely used method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via an S(_N)2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1][2] this compound is an excellent electrophile for this reaction due to the presence of a primary benzylic bromide, which is readily displaced by nucleophiles. The resulting ether products incorporate the sterically hindered 2,6-dimethylphenol group, a structural motif known for its antioxidant properties.[3][4] This makes the synthesized ethers attractive candidates for use as polymer additives, antioxidants, and as intermediates in the synthesis of complex organic molecules and active pharmaceutical ingredients.[3][4]
Reaction Mechanism and Chemoselectivity
The Williamson ether synthesis with this compound proceeds through the deprotonation of an alcohol (R-OH) by a base to form a nucleophilic alkoxide (R-O⁻). This alkoxide then attacks the electrophilic benzylic carbon of this compound, displacing the bromide leaving group to form the desired ether product.
A key consideration when using this compound is the presence of the acidic phenolic hydroxyl group. Under basic reaction conditions, this group will also be deprotonated, forming a phenoxide. This creates the potential for a competing self-reaction, where the phenoxide of one molecule attacks the bromomethyl group of another, leading to oligomerization or polymerization.
To favor the desired intermolecular reaction with an external alcohol, several strategies can be employed:
-
Use of a milder base: For acidic alcohols and phenols, weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective in deprotonating the nucleophile without excessively promoting the self-reaction of the starting material.
-
Stoichiometry control: Using the alcohol nucleophile in excess can kinetically favor the desired reaction over the bimolecular self-reaction.
-
Slow addition: Slow, controlled addition of the this compound to a pre-formed solution of the alkoxide can help to maintain a low concentration of the electrophile, further minimizing the self-reaction.
Experimental Protocols
Two general protocols are provided below, tailored for different classes of alcohols.
Protocol 1: Etherification of Primary and Secondary Alcohols
This protocol is suitable for less acidic, unactivated alcohols and employs a strong base to ensure complete deprotonation.
Materials:
-
This compound
-
Primary or secondary alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add the primary or secondary alcohol (1.0 equivalent) dropwise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.
-
Cool the resulting alkoxide solution back to 0 °C.
-
In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous THF.
-
Add the solution of this compound dropwise to the stirred alkoxide solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
DOT Script for Protocol 1 Workflow:
Caption: Workflow for the Williamson ether synthesis with primary/secondary alcohols.
Protocol 2: Etherification of Phenols and More Acidic Alcohols
This protocol is suitable for phenols and more acidic alcohols, using a milder base to minimize side reactions.
Materials:
-
This compound
-
Phenol or acidic alcohol
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of the phenol or acidic alcohol (1.0 equivalent) and potassium carbonate (2.0 equivalents) or cesium carbonate (1.5 equivalents) in acetonitrile or DMF, add a solution of this compound (1.1 equivalents) in the same solvent.
-
Heat the reaction mixture to a temperature between room temperature and 60 °C and stir for 6-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
DOT Script for Protocol 2 Workflow:
Caption: Workflow for the Williamson ether synthesis with phenols/acidic alcohols.
Representative Quantitative Data
The following table provides representative, hypothetical data for the Williamson ether synthesis of this compound with various alcohols based on typical outcomes for similar reactions. Actual results may vary.
| Nucleophile (Alcohol) | Protocol | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methanol | 1 | NaH | THF | RT | 6 | 85-95 |
| Isopropanol | 1 | NaH | THF | RT | 12 | 70-85 |
| tert-Butanol | 1 | NaH | THF | 50 | 24 | 10-20* |
| Phenol | 2 | K₂CO₃ | CH₃CN | 60 | 18 | 80-90 |
| 4-Nitrophenol | 2 | Cs₂CO₃ | DMF | RT | 8 | 90-98 |
* Low yield due to steric hindrance and competing elimination reactions.
Applications of Synthesized Ethers
The ether products derived from this compound have a range of potential applications:
-
Antioxidants: The sterically hindered phenol moiety is a well-known radical scavenger, making these compounds excellent candidates for use as antioxidants to prevent the degradation of polymers and other organic materials.[5][6]
-
Polymer Chemistry: The phenolic group can serve as a monomer or a chain-terminating agent in the synthesis of polymers such as poly(phenylene oxide) (PPO) resins.[4]
-
Medicinal Chemistry: The 2,6-dimethylphenoxy group can be incorporated into drug candidates to modify their pharmacokinetic and pharmacodynamic properties. This structural unit is found in some antiarrhythmic drugs.[4]
-
Agrochemicals: Derivatives of 2,6-dimethylphenol are used in the synthesis of certain pesticides.[4]
Troubleshooting and Safety
-
Low Yields: If low yields are observed, ensure all reagents and solvents are anhydrous, especially when using NaH. For sterically hindered alcohols, consider longer reaction times or elevated temperatures, although this may increase the likelihood of side reactions.
-
Side Reactions: The primary side reaction is elimination, particularly with secondary and tertiary alcohols at higher temperatures. The self-reaction of this compound can also occur. Careful control of reaction conditions is crucial.
-
Safety: Sodium hydride is a highly flammable and reactive substance that reacts violently with water. Handle it with extreme care under an inert atmosphere. This compound is a lachrymator and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
Applications of 4-(bromomethyl)-2,6-dimethylphenol in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 4-(bromomethyl)-2,6-dimethylphenol in various aspects of polymer chemistry. This versatile compound serves as a valuable building block for the synthesis of functional polymers, graft copolymers, and block copolymers, primarily through its utility as an initiator for Atom Transfer Radical Polymerization (ATRP). The presence of both a reactive bromomethyl group and a phenolic hydroxyl group allows for a dual functionality, enabling a wide range of polymer architectures and modifications.
Application Note 1: Initiation of Atom Transfer Radical Polymerization (ATRP)
This compound is an effective initiator for the controlled radical polymerization of a variety of vinyl monomers, including styrenics and (meth)acrylates. The benzylic bromide structure provides a suitable initiating site for ATRP, allowing for the synthesis of well-defined polymers with predictable molecular weights and low polydispersity. The phenolic hydroxyl group can be retained as a functional end-group for subsequent modifications or can be protected if necessary. The presence of the hydroxyl group may influence the polymerization kinetics, potentially by interacting with the catalyst complex.[1]
Experimental Workflow for ATRP Initiation
Caption: Workflow for ATRP initiated by this compound.
Protocol 1: ATRP of Styrene Initiated by this compound
Materials:
-
Styrene (freshly distilled)
-
This compound
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (anhydrous)
-
Methanol
-
Tetrahydrofuran (THF) for GPC analysis
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol) and this compound (21.5 mg, 0.1 mmol).
-
Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to remove oxygen.
-
Under an inert atmosphere (e.g., argon or nitrogen), add anisole (2 mL) and freshly distilled styrene (2.3 mL, 20 mmol) via a degassed syringe.
-
Add PMDETA (21 µL, 0.1 mmol) via a degassed syringe.
-
Place the flask in a preheated oil bath at 110 °C and stir for the desired time.
-
To monitor the reaction, take samples periodically via a degassed syringe and analyze for monomer conversion by ¹H NMR or GC.
-
After the desired conversion is reached, cool the flask to room temperature and open it to the air.
-
Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol.
-
Filter the precipitated polymer and dry it under vacuum to a constant weight.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight (Mn) and polydispersity index (PDI).
Quantitative Data for ATRP of Styrene and Methyl Methacrylate
| Monomer | [M]₀:[I]₀:[CuBr]₀:[L]₀ | Ligand | Temp (°C) | Time (h) | Conv. (%) | Mₙ (calc.) | Mₙ (GPC) | PDI |
| Styrene | 200:1:1:1 | PMDETA | 110 | 6 | 75 | 15,600 | 16,200 | 1.15 |
| Styrene | 100:1:1:2 | dNbpy | 110 | 8 | 82 | 8,500 | 8,900 | 1.12 |
| MMA | 100:1:1:1 | PMDETA | 90 | 4 | 88 | 8,800 | 9,100 | 1.20 |
| MMA | 200:1:0.5:1 | dNbpy | 90 | 6 | 65 | 13,000 | 13,500 | 1.18 |
Data is representative and extrapolated from literature on similar benzyl bromide initiators.[2][3]
Application Note 2: Synthesis of Graft Copolymers via "Grafting From"
The bromomethyl group of this compound can serve as a latent ATRP initiation site. By first attaching this molecule to a polymer backbone containing suitable functional groups (e.g., hydroxyl or carboxylic acid groups), a macroinitiator is formed. Subsequent ATRP of a second monomer from these immobilized initiation sites leads to the formation of graft copolymers. This "grafting from" approach allows for the synthesis of well-defined graft copolymers with controlled graft length and density. This technique is particularly useful for modifying existing polymers to impart new properties.
Logical Relationship for "Grafting From" Synthesis
Caption: Synthesis of graft copolymers via the "grafting from" method.
Protocol 2: Synthesis of Poly(2,6-dimethyl-1,4-phenylene oxide)-graft-polystyrene (PPO-g-PS)
This protocol describes a two-step process: first, the bromination of PPO to create ATRP initiation sites, followed by the "grafting from" polymerization of styrene.
Part A: Bromination of PPO Materials:
-
Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO)
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Chlorobenzene
-
Methanol
Procedure:
-
Dissolve PPO (12.0 g, 0.1 mol repeating unit) in chlorobenzene (200 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Add NBS (3.56 g, 0.02 mol) and BPO (0.24 g, 1 mmol).
-
Heat the mixture to 130 °C and reflux for 4 hours.
-
Cool the solution to room temperature and precipitate the polymer by pouring it into an excess of methanol.
-
Filter the brominated PPO (PPO-Br), wash with methanol, and dry under vacuum.
-
Determine the degree of bromination by ¹H NMR spectroscopy.
Part B: "Grafting From" ATRP of Styrene Materials:
-
Brominated PPO (PPO-Br) macroinitiator
-
Styrene (freshly distilled)
-
Copper(I) bromide (CuBr)
-
PMDETA
-
Toluene (anhydrous)
-
Methanol
Procedure:
-
In a dry Schlenk flask, add PPO-Br (assuming 10 mol% bromination, 1.34 g, ~1 mmol of initiating sites) and CuBr (143 mg, 1 mmol).
-
Seal the flask and deoxygenate with three freeze-pump-thaw cycles.
-
Under an inert atmosphere, add anhydrous toluene (20 mL) and freshly distilled styrene (23 mL, 200 mmol).
-
Add PMDETA (0.21 mL, 1 mmol) via a degassed syringe.
-
Place the flask in a preheated oil bath at 110 °C and stir.
-
After 12 hours, cool the reaction, dilute with toluene, and pass through a neutral alumina column to remove the catalyst.
-
Precipitate the graft copolymer in methanol, filter, and dry under vacuum.
-
Characterize the resulting PPO-g-PS by GPC and ¹H NMR to confirm the grafting.
Quantitative Data for "Grafting From" Polymerization
| Backbone | Monomer | [M]₀:[I]₀:[CuBr]₀:[L]₀ | Ligand | Temp (°C) | Time (h) | Mₙ (graft) | PDI (graft) |
| PPO-Br | Styrene | 200:1:1:1 | PMDETA | 110 | 12 | 18,000 | 1.35 |
| PPO-Br | MMA | 150:1:1:1 | PMDETA | 90 | 8 | 12,500 | 1.40 |
Data is representative and based on typical results for grafting from PPO.[4]
Application Note 3: Synthesis of Block Copolymers
The living nature of ATRP initiated by this compound allows for the synthesis of block copolymers. After the polymerization of the first monomer is complete, a second monomer can be added to the reaction mixture to grow a second block from the active chain ends of the first block. The phenolic hydroxyl group on the initiator fragment provides a unique functionality at the junction of the two blocks, which can be used for further chemical transformations.
Experimental Workflow for Block Copolymer Synthesis
Caption: Sequential monomer addition for block copolymer synthesis via ATRP.
Protocol 3: Synthesis of Polystyrene-block-poly(methyl methacrylate) (PS-b-PMMA)
Materials:
-
Styrene (freshly distilled)
-
Methyl methacrylate (MMA) (freshly distilled)
-
This compound
-
CuBr
-
PMDETA
-
Anisole (anhydrous)
-
Methanol
-
THF
Procedure:
-
Synthesize the first block (polystyrene) following Protocol 1 with a target degree of polymerization (e.g., 100).
-
Once the desired conversion for the first block is reached (e.g., >90%), take a sample for GPC analysis to determine the Mₙ and PDI of the PS macroinitiator.
-
To the living polystyrene solution, add a degassed solution of MMA (e.g., 21.4 mL, 200 mmol) in anisole (10 mL) via a cannula or a degassed syringe.
-
Continue the polymerization at 90 °C for an additional 4-6 hours.
-
Cool the reaction to room temperature, open to air, and dilute with THF.
-
Remove the catalyst by passing the solution through a neutral alumina column.
-
Precipitate the block copolymer in a large excess of methanol.
-
Filter and dry the PS-b-PMMA block copolymer under vacuum.
-
Characterize the final product and the macroinitiator by GPC to demonstrate the shift in molecular weight, indicating successful block copolymerization.
Quantitative Data for Block Copolymer Synthesis
| Macroinitiator | Mₙ (Macro) | PDI (Macro) | Second Monomer | Mₙ (Block) | PDI (Block) |
| Polystyrene | 10,500 | 1.14 | MMA | 25,800 | 1.25 |
| Poly(methyl methacrylate) | 9,100 | 1.20 | Styrene | 22,300 | 1.30 |
Data is representative and based on typical results for block copolymerization via ATRP.[5]
References
- 1. research.itu.edu.tr [research.itu.edu.tr]
- 2. Atom Transfer Radical Polymerization of Styrene and Acrylates: Effects of Catalyst, Ligand, Solvent, and Initiator | Journal of Scientific Research [banglajol.info]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. jns.ankara.edu.tr [jns.ankara.edu.tr]
Application Notes and Protocols for the Synthesis of Polyphenylene Oxide (PPO) from 4-(bromomethyl)-2,6-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyphenylene oxide (PPO), also known as poly(phenylene ether) (PPE), is a high-performance thermoplastic with a unique combination of properties including high thermal stability, excellent dimensional stability, low moisture absorption, and good electrical insulating properties. These characteristics make PPO a material of interest in various fields, including electronics, automotive, and medical devices. While traditionally synthesized through the oxidative coupling of 2,6-dimethylphenol, this document outlines a proposed synthetic route to PPO via the self-condensation of 4-(bromomethyl)-2,6-dimethylphenol.
This approach leverages the principles of Williamson ether synthesis, a robust and well-established method for forming ether linkages. In this proposed polycondensation, the phenolic hydroxyl group of one monomer molecule acts as a nucleophile, attacking the electrophilic benzylic bromide of another monomer. This process, repeated in a step-growth manner, leads to the formation of the PPO polymer chain with the elimination of hydrogen bromide (HBr). This method offers the potential for a metal-free polymerization process and the ability to synthesize PPO with a well-defined structure.
These application notes provide a detailed, albeit proposed, experimental protocol for the synthesis and characterization of PPO from this compound. The protocols are based on established principles of organic and polymer chemistry and are intended to serve as a comprehensive guide for researchers.
Proposed Polymerization Mechanism
The proposed polymerization of this compound proceeds via a nucleophilic substitution (SN2) mechanism, analogous to the Williamson ether synthesis. The reaction is initiated by the deprotonation of the phenolic hydroxyl group by a suitable base to form a more reactive phenoxide ion. This phenoxide then attacks the benzylic carbon of another monomer molecule, displacing the bromide leaving group and forming an ether linkage.
Caption: Proposed polymerization mechanism of this compound to PPO.
Experimental Protocols
Materials and Equipment
| Material/Equipment | Specifications |
| This compound | >98% purity |
| Potassium Carbonate (K₂CO₃) | Anhydrous, finely powdered |
| N,N-Dimethylformamide (DMF) | Anhydrous, <50 ppm water |
| Methanol | Reagent grade |
| Chloroform | Reagent grade |
| Round-bottom flask with stirrer bar | Appropriate size for the reaction scale |
| Condenser | |
| Heating mantle with temperature control | |
| Nitrogen or Argon inlet | For inert atmosphere |
| Buchner funnel and filter paper | |
| Rotary evaporator | |
| Glassware for precipitation and washing |
Protocol 1: Synthesis of Polyphenylene Oxide (PPO)
This protocol details the proposed synthesis of PPO from this compound via a self-condensation reaction.
-
Reaction Setup:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to achieve a monomer concentration of 0.5 M.
-
-
Polymerization:
-
Begin stirring the mixture and purge the flask with nitrogen or argon for 15-20 minutes to ensure an inert atmosphere.
-
Heat the reaction mixture to 80-90 °C using a heating mantle.
-
Maintain the reaction at this temperature for 24-48 hours. The progress of the polymerization can be monitored by periodically taking small aliquots and analyzing the molecular weight by Gel Permeation Chromatography (GPC).
-
-
Work-up and Purification:
-
After the desired reaction time, cool the mixture to room temperature.
-
Filter the mixture through a Buchner funnel to remove the potassium carbonate and any inorganic byproducts.
-
Slowly pour the filtrate into a beaker containing methanol (approximately 10 times the volume of the DMF) with vigorous stirring to precipitate the polymer.
-
Collect the precipitated PPO by filtration.
-
Wash the polymer thoroughly with methanol to remove any unreacted monomer and residual DMF.
-
Redissolve the polymer in a minimal amount of chloroform and re-precipitate into methanol to further purify the product.
-
Collect the final polymer by filtration and dry it in a vacuum oven at 60-80 °C until a constant weight is achieved.
-
Caption: General experimental workflow for PPO synthesis and characterization.
Protocol 2: Characterization of the Resulting PPO
A comprehensive characterization of the synthesized PPO is crucial to determine its structure, molecular weight, thermal properties, and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the dried PPO in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra to confirm the polymer structure. Key signals to expect in the ¹H NMR spectrum include aromatic protons and the methylene protons of the ether linkage.
-
-
Gel Permeation Chromatography (GPC):
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized PPO using GPC.
-
Use a suitable eluent (e.g., tetrahydrofuran or chloroform) and calibrate the instrument with polystyrene standards.
-
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the PPO. A typical Tg for PPO is around 215 °C, but this can vary with molecular weight.[1]
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polymer by determining the onset of decomposition temperature.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Obtain an FTIR spectrum of the PPO film or a KBr pellet.
-
Confirm the presence of characteristic functional groups, such as the aryl ether linkage (around 1200 cm⁻¹).
-
Data Presentation
The following tables provide an example of how to structure the quantitative data obtained from the characterization of the synthesized PPO. The values presented are illustrative and based on typical properties of PPO.
Table 1: Molecular Weight and Polydispersity of Synthesized PPO
| Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| PPO-Batch 1 | 15,000 | 35,000 | 2.33 |
| PPO-Batch 2 | 25,000 | 60,000 | 2.40 |
| Literature PPO | 18,000 | 45,000 | 2.50 |
Table 2: Thermal Properties of Synthesized PPO
| Sample | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (TGA, °C) |
| PPO-Batch 1 | 205 | 450 |
| PPO-Batch 2 | 212 | 465 |
| Literature PPO | 215 | 475 |
Potential Applications in Drug Development
The unique properties of PPO make it a candidate for various applications in the pharmaceutical and drug development sectors:
-
Medical Device Components: Its high thermal stability, sterilizability, and biocompatibility make PPO suitable for components of medical devices that require repeated sterilization.
-
Drug Delivery Systems: Modified PPO can be explored for the development of controlled-release drug delivery systems, where its hydrophobicity can be tuned to control the release kinetics of encapsulated drugs.
-
Membranes for Separation: PPO-based membranes can be utilized for various separation processes in pharmaceutical manufacturing, such as purification and concentration of active pharmaceutical ingredients (APIs).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low molecular weight polymer | Incomplete reaction, presence of impurities (e.g., water), or premature termination. | Ensure anhydrous conditions, use high-purity monomer, and extend the reaction time. |
| Broad polydispersity | Side reactions or inconsistent reaction conditions. | Maintain a stable reaction temperature and ensure efficient stirring. |
| Poor solubility of the final polymer | High molecular weight or cross-linking. | If cross-linking is suspected, adjust reaction conditions (e.g., lower temperature). For high molecular weight, use appropriate solvents for characterization. |
Safety Precautions
-
This compound is a potential irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
DMF is a skin and respiratory irritant. Work in a well-ventilated fume hood.
-
Potassium carbonate is an irritant. Avoid inhalation of the powder.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Disclaimer: This document provides proposed protocols and application notes based on established chemical principles. The synthesis of PPO from this compound may not be established in the literature and should be approached with appropriate scientific rigor and safety precautions. The experimental conditions may require optimization.
References
Application Notes and Protocols for the Synthesis of Hindered Phenolic Ethers using 4-(bromomethyl)-2,6-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hindered phenols are a class of compounds widely recognized for their antioxidant properties, which stem from the sterically hindered hydroxyl group that can readily donate a hydrogen atom to scavenge free radicals.[1] The synthesis of more complex, high molecular weight hindered phenols is of significant interest for various applications, including the development of novel antioxidants for polymers, and as building blocks in medicinal chemistry.[2][3]
This document provides a detailed experimental protocol for the synthesis of novel hindered phenolic ethers via the Williamson ether synthesis, utilizing 4-(bromomethyl)-2,6-dimethylphenol as a key electrophilic building block. This method allows for the coupling of the 2,6-dimethylphenol moiety to other phenolic or alcoholic compounds, creating a diverse range of sterically hindered ethers.
The protocol described herein is based on the well-established principles of the Williamson ether synthesis, which involves the S_N2 reaction of an alkoxide or phenoxide with a primary alkyl halide.[4] this compound serves as an excellent electrophile in this reaction due to the reactive benzylic bromide.[5]
Synthesis Pathway
The synthesis of hindered phenolic ethers from this compound proceeds via a Williamson ether synthesis. The general reaction scheme involves the deprotonation of a phenolic or alcoholic nucleophile by a suitable base to form a potent nucleophile, which then attacks the electrophilic benzylic carbon of this compound, displacing the bromide leaving group.
References
- 1. Pilot Synthesis Techniques of 3,5-Dimethyl-4-hydroxyphenylpentazole [energetic-materials.org.cn]
- 2. CN113292431B - Hindered phenol antioxidant and preparation method thereof - Google Patents [patents.google.com]
- 3. bkcs.kchem.org [bkcs.kchem.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. This compound | 45952-56-5 | Benchchem [benchchem.com]
Application Notes and Protocols: 4-(Bromomethyl)-2,6-dimethylphenol as a Protecting Group for Alcohols and Phenols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 4-(bromomethyl)-2,6-dimethylphenol as a protecting group for alcohols and phenols. This reagent offers a stable yet readily cleavable protecting group, making it a valuable tool in multi-step organic synthesis, particularly in the development of pharmaceutical agents.
Introduction
In the synthesis of complex organic molecules, the temporary protection of reactive functional groups is a critical strategy. The hydroxyl group, present in alcohols and phenols, is often a site of unwanted side reactions. The ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and straightforward to remove when no longer needed.
This compound introduces the 2,6-dimethyl-4-(hydroxymethyl)phenyl (DMHMP) ether protecting group. The steric hindrance provided by the two methyl groups ortho to the phenolic oxygen enhances the stability of the parent compound. The benzylic nature of the ether linkage allows for selective deprotection under conditions that are often orthogonal to other protecting groups.
Key Advantages
-
Stability: The DMHMP ether is stable to a range of reaction conditions, including those that are mildly acidic or basic.
-
Selective Cleavage: The benzylic ether linkage can be cleaved under specific reductive or oxidative conditions, offering selectivity in the presence of other functional groups.
-
Ease of Monitoring: The aromatic nature of the protecting group allows for easy monitoring of reaction progress by techniques such as thin-layer chromatography (TLC) with UV visualization.
Experimental Protocols
Protection of Alcohols and Phenols
The protection of a hydroxyl group with this compound typically proceeds via a Williamson ether synthesis.
General Procedure:
-
To a solution of the alcohol or phenol (1.0 equivalent) in an aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a suitable base (1.1 to 1.5 equivalents). For alcohols, a strong base like sodium hydride (NaH) is often used. For the more acidic phenols, a milder base such as potassium carbonate (K₂CO₃) is generally sufficient.
-
Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the alkoxide or phenoxide.
-
Add a solution of this compound (1.1 equivalents) in the same solvent dropwise to the reaction mixture.
-
The reaction is typically stirred at room temperature or slightly elevated temperatures (40-60 °C) and monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Table 1: Representative Conditions for the Protection of Various Alcohols and Phenols
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Alcohol | NaH | THF | 25 | 4 | 92 |
| Cyclohexanol | NaH | DMF | 40 | 6 | 88 |
| Phenol | K₂CO₃ | Acetonitrile | 60 | 3 | 95 |
| 4-Chlorophenol | Cs₂CO₃ | DMF | 50 | 4 | 91 |
Note: The data presented in this table are representative and may require optimization for specific substrates.
Deprotection of DMHMP Ethers
The cleavage of the 2,6-dimethyl-4-(alkoxymethyl)phenyl ether can be achieved under various conditions, primarily through methods that target benzylic ethers.
Method A: Catalytic Hydrogenolysis
-
Dissolve the protected alcohol or phenol in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a palladium catalyst, typically 10% palladium on carbon (Pd/C), to the solution (5-10 mol%).
-
The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically at balloon pressure).
-
The reaction progress is monitored by TLC.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the deprotected alcohol or phenol.
Method B: Oxidative Cleavage
In some cases, oxidative cleavage can be employed, although this may not be suitable for substrates with other sensitive functional groups. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be effective.
-
Dissolve the protected compound in a solvent mixture, typically dichloromethane and water.
-
Add DDQ (1.2-2.0 equivalents) to the solution.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, the reaction mixture is washed with saturated aqueous sodium bicarbonate.
-
The organic layer is separated, dried, and concentrated.
-
The crude product is purified by column chromatography.
Table 2: Representative Deprotection Conditions
| Protected Substrate | Deprotection Method | Reagents | Solvent | Time (h) | Yield (%) |
| Benzyl DMHMP Ether | Hydrogenolysis | H₂, 10% Pd/C | Ethanol | 8 | 95 |
| Cyclohexyl DMHMP Ether | Hydrogenolysis | H₂, 10% Pd/C | Methanol | 12 | 90 |
| Phenyl DMHMP Ether | Oxidative Cleavage | DDQ | CH₂Cl₂/H₂O | 2 | 85 |
| 4-Chlorophenyl DMHMP Ether | Hydrogenolysis | H₂, 10% Pd/C | Ethyl Acetate | 10 | 92 |
Note: The data presented in this table are representative and may require optimization for specific substrates and to ensure compatibility with other functional groups present in the molecule.
Visualization of Workflows
Protection Workflow
Caption: Workflow for the protection of alcohols and phenols.
Deprotection Workflow (Hydrogenolysis)
Caption: Workflow for the deprotection via catalytic hydrogenolysis.
Conclusion
The use of this compound as a protecting group for alcohols and phenols offers a robust and versatile option for synthetic chemists. The straightforward protection and selective deprotection protocols make it a valuable addition to the repertoire of protecting group strategies, particularly in the synthesis of complex molecules in the pharmaceutical and materials science industries. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific synthetic needs.
Synthetic Routes to Novel Antioxidants from 4-(Bromomethyl)-2,6-dimethylphenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel antioxidant compounds derived from the versatile starting material, 4-(bromomethyl)-2,6-dimethylphenol. The protocols outlined below focus on two primary synthetic strategies: Williamson ether synthesis to create novel ether-linked hindered phenols and nucleophilic substitution with amines to generate aminomethyl derivatives. Additionally, standardized protocols for evaluating the antioxidant efficacy of the synthesized compounds using DPPH radical scavenging and Ferric Reducing Antioxidant Power (FRAP) assays are provided.
Introduction
Hindered phenolic compounds are a cornerstone of antioxidant chemistry, widely utilized for their ability to scavenge free radicals and inhibit oxidative processes. The starting material, this compound, offers a reactive benzylic bromide handle that is amenable to a variety of nucleophilic substitution reactions. This allows for the strategic introduction of diverse functional groups, enabling the synthesis of novel antioxidants with potentially enhanced efficacy, solubility, and other desirable physicochemical properties. The sterically hindering methyl groups ortho to the phenolic hydroxyl are crucial for stabilizing the resulting phenoxy radical, thereby enhancing antioxidant activity.
Synthetic Pathways
Two principal synthetic pathways for generating novel antioxidants from this compound are presented: Williamson Ether Synthesis and Nucleophilic Substitution with Amines.
Caption: Synthetic strategies for novel antioxidants.
Experimental Protocols
Protocol 1: Synthesis of Novel Ether-Linked Hindered Phenols via Williamson Ether Synthesis
This protocol describes the synthesis of a representative ether-linked antioxidant, 4-((4-methoxyphenoxy)methyl)-2,6-dimethylphenol.
Materials:
-
This compound
-
4-methoxyphenol
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and 4-methoxyphenol (1.1 eq) in acetone.
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Reflux the reaction mixture with stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Outcome:
The reaction is expected to yield the desired ether-linked biphenolic compound. The yield will vary depending on the specific reactants and reaction conditions.
Protocol 2: Synthesis of Novel Aminomethyl Hindered Phenols
This protocol details the synthesis of a representative aminomethyl-substituted antioxidant, 2,6-dimethyl-4-((octylamino)methyl)phenol.
Materials:
-
This compound
-
Octylamine
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask with a magnetic stir bar.
-
Add octylamine (1.2 eq) and triethylamine (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 8-16 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel (eluent system, e.g., dichloromethane:methanol).
-
Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Outcome:
This procedure should yield the target N-substituted aminomethyl phenol. Yields are dependent on the specific amine used and reaction optimization.
Antioxidant Activity Evaluation
The antioxidant capacity of the newly synthesized compounds can be assessed using various in vitro assays. Here, we provide protocols for two widely used methods: the DPPH radical scavenging assay and the FRAP assay.
Caption: Workflow for antioxidant activity evaluation.
Protocol 3: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay[1][2]
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Synthesized antioxidant compounds
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.[1]
-
Preparation of sample and standard solutions: Prepare stock solutions of the synthesized compounds and the positive control (e.g., ascorbic acid) in methanol. Perform serial dilutions to obtain a range of concentrations.
-
Assay: a. In a 96-well microplate, add a specific volume of each sample or standard dilution to the wells (e.g., 100 µL). b. Add an equal volume of the DPPH working solution to each well to initiate the reaction (e.g., 100 µL).[1] c. Include a blank control containing only the solvent and the DPPH solution.
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.[2]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[2]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100[2]
-
Data Analysis: Plot the percentage of scavenging activity against the concentration of the antioxidant to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Protocol 4: Ferric Reducing Antioxidant Power (FRAP) Assay[3]
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Synthesized antioxidant compounds
-
Ferrous sulfate (FeSO₄·7H₂O) for standard curve
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 593 nm
Procedure:
-
Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[3]
-
Preparation of standard curve: Prepare a series of ferrous sulfate solutions of known concentrations in water to generate a standard curve.
-
Assay: a. Add a small volume of the sample or standard solution to the wells of a 96-well plate (e.g., 20 µL). b. Add the FRAP reagent to each well (e.g., 150 µL).[3] c. Include a blank containing the FRAP reagent and the solvent used for the samples.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).[3]
-
Measurement: Measure the absorbance at 593 nm.
-
Data Analysis: Calculate the FRAP value of the samples by comparing their absorbance to the standard curve of ferrous sulfate. The results are typically expressed as Fe²⁺ equivalents (e.g., µM Fe²⁺/mg of antioxidant).
Data Presentation
All quantitative data from the synthesis and antioxidant assays should be summarized in clearly structured tables for easy comparison.
Table 1: Synthesis and Characterization of Novel Antioxidants
| Compound ID | Synthetic Route | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| AO-Ether-1 | Williamson Ether | e.g., 75% | e.g., Characteristic peaks | e.g., Characteristic peaks | e.g., [M+H]⁺ |
| AO-Amine-1 | Amination | e.g., 82% | e.g., Characteristic peaks | e.g., Characteristic peaks | e.g., [M+H]⁺ |
Table 2: Antioxidant Activity of Synthesized Compounds
| Compound ID | DPPH Scavenging IC₅₀ (µM) | FRAP Value (µM Fe²⁺/mg) |
| AO-Ether-1 | e.g., 25.4 ± 1.2 | e.g., 150.6 ± 5.8 |
| AO-Amine-1 | e.g., 18.9 ± 0.9 | e.g., 182.3 ± 7.1 |
| Ascorbic Acid | e.g., 15.2 ± 0.7 | e.g., 250.1 ± 9.5 |
| BHT | e.g., 30.1 ± 1.5 | e.g., 120.4 ± 4.3 |
Concluding Remarks
The protocols provided herein offer a robust framework for the synthesis and evaluation of novel antioxidants derived from this compound. Researchers are encouraged to adapt and optimize these methods for their specific target molecules and experimental setups. The systematic application of these synthetic and analytical procedures will facilitate the discovery and development of new and effective antioxidant agents for various applications in research, science, and drug development.
References
application of 4-(bromomethyl)-2,6-dimethylphenol in medicinal chemistry and drug discovery
Introduction
4-(Bromomethyl)-2,6-dimethylphenol is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its utility lies in the reactive benzylic bromide, which allows for the facile introduction of the sterically hindered 3,5-dimethyl-4-hydroxybenzyl moiety into a variety of molecular scaffolds. This functional group is a hallmark of many hindered phenolic antioxidants, a class of compounds known for their ability to scavenge free radicals and mitigate oxidative stress, a key pathological factor in numerous diseases. The steric hindrance provided by the two methyl groups adjacent to the phenolic hydroxyl group enhances the stability and antioxidant activity of the resulting derivatives. These derivatives have shown potential in the development of therapeutic agents for conditions associated with oxidative damage, such as neurodegenerative diseases and ischemia.
Core Application: Synthesis of Bioactive Hindered Phenolic Antioxidants
The primary application of this compound is as an alkylating agent for nucleophiles such as thiols, phenols, and amines. This reaction is a straightforward and efficient method for synthesizing novel compounds with tailored biological activities. A notable example is the synthesis of 3,5-dimethyl-4-hydroxybenzylthiododecane (DHBD), a potent multifunctional antioxidant.
Quantitative Data on a Representative Derivative
The following table summarizes the biological activity of 3,5-dimethyl-4-hydroxybenzylthiododecane (DHBD), a derivative synthesized using this compound.
| Compound Name | Assay | Model | Key Findings | Reference |
| 3,5-Dimethyl-4-hydroxybenzylthiododecane (DHBD) | Antioxidant Activity | In vitro | Significantly exceeded the antioxidant activity of the reference compound, ionol. | [1] |
| 3,5-Dimethyl-4-hydroxybenzylthiododecane (DHBD) | Neuroprotection | In vivo (rat model of long-term incomplete cerebral ischemia) | A course of administration (100 mg/kg, p.o.) significantly decreased the content of lipid peroxidation products in the rat brain. | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a potential synthetic route starting from the commercially available 2,6-dimethylphenol. The key transformation is the bromination of the para-methyl group of 2,4,6-trimethylphenol (mesitol), a derivative of 2,6-dimethylphenol.
Materials:
-
2,4,6-Trimethylphenol (Mesitol)
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,6-trimethylphenol (1 equivalent) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.
-
Heat the reaction mixture to reflux and maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Protocol 2: Synthesis of 3,5-Dimethyl-4-hydroxybenzylthiododecane (DHBD)
This protocol outlines the synthesis of a bioactive antioxidant derivative using this compound as the alkylating agent.
Materials:
-
This compound
-
1-Dodecanethiol
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Acetone or N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1-dodecanethiol (1 equivalent) in acetone or DMF in a round-bottom flask, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to form the thiolate anion.
-
Add a solution of this compound (1.1 equivalents) in the same solvent to the reaction mixture dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, pour the mixture into deionized water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 3,5-dimethyl-4-hydroxybenzylthiododecane.
Visualizations
Signaling Pathway and Mechanism of Action
The primary mechanism of action for hindered phenolic antioxidants, such as derivatives of this compound, is the scavenging of free radicals to terminate the chain reactions of lipid peroxidation.
Caption: Mechanism of free radical scavenging by hindered phenolic antioxidants.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of bioactive compounds derived from this compound.
Caption: Synthetic and evaluation workflow for derivatives of this compound.
References
Application Notes and Protocols for the N-alkylation of Amines with 4-(bromomethyl)-2,6-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of amines with 4-(bromomethyl)-2,6-dimethylphenol is a crucial synthetic transformation for introducing the sterically hindered 2,6-dimethylphenol moiety onto a nitrogen atom. This structural motif is of significant interest in medicinal chemistry and materials science. The resulting N-substituted 4-aminomethyl-2,6-dimethylphenols are valuable intermediates in the synthesis of novel compounds with potential applications in pharmaceuticals and agrochemicals.[1] The presence of the phenolic hydroxyl group and the benzylic amine functionality provides two reactive sites for further molecular elaboration. This document provides a detailed step-by-step procedure for this N-alkylation reaction, including reaction conditions, purification, and characterization of the products.
Reaction Principle
The N-alkylation of an amine with this compound proceeds via a nucleophilic substitution reaction (SN2). The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic benzylic carbon of this compound, displacing the bromide leaving group. A base is typically required to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product. The choice of base and solvent is critical to ensure high yields and minimize side reactions, such as over-alkylation or reaction at the phenolic hydroxyl group.
Experimental Protocols
This section details the general procedure for the N-alkylation of primary and secondary amines with this compound.
Materials and Reagents:
-
This compound
-
Primary or secondary amine of choice
-
Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
General Procedure for N-Alkylation:
-
Reaction Setup: To a clean, dry round-bottom flask, add the amine (1.0 equivalent), this compound (1.0-1.2 equivalents), and a suitable base such as anhydrous potassium carbonate (2.0-3.0 equivalents) or triethylamine (1.5-2.0 equivalents).
-
Solvent Addition: Add a suitable solvent such as acetonitrile or N,N-dimethylformamide to the flask. The typical concentration is in the range of 0.1 to 0.5 M with respect to the limiting reagent.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a solid base like potassium carbonate was used, filter the mixture to remove the solids.
-
Extraction: Transfer the filtrate to a separatory funnel. If DMF was used as the solvent, dilute the mixture with ethyl acetate and wash with water and then brine to remove the DMF. If acetonitrile was used, the solvent can be removed under reduced pressure, and the residue taken up in ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-alkylated product.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the N-alkylation of various amines with this compound, based on general principles of similar reactions found in the literature.
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | Acetonitrile | 80 | 12 | 85-95 |
| Benzylamine | Et₃N | DMF | 60 | 8 | 90-98 |
| Piperidine | K₂CO₃ | Acetonitrile | 50 | 6 | >95 |
| Morpholine | K₂CO₃ | DMF | 50 | 6 | >95 |
| Diethylamine | Et₃N | Acetonitrile | Room Temp | 24 | 80-90 |
Note: The data presented in this table are representative examples and may vary depending on the specific reaction scale and conditions.
Mandatory Visualization
Caption: Experimental workflow for the N-alkylation of amines.
References
Application Notes and Protocols for 4-(Bromomethyl)-2,6-dimethylphenol in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-(bromomethyl)-2,6-dimethylphenol as a versatile linker in solid-phase organic synthesis (SPOS). This linker is particularly valuable for the "traceless" synthesis of molecules, where the linker is cleaved without leaving any residual atoms on the final product.
Introduction
In the realm of solid-phase organic synthesis, the choice of a linker is critical as it dictates the conditions for both the attachment of the initial substrate and the final cleavage of the synthesized molecule from the solid support. This compound serves as an effective linker for the immobilization of substrates through a stable benzyl ether linkage. The steric hindrance provided by the two methyl groups ortho to the phenolic hydroxyl group can influence the reactivity and stability of the linkage. The key feature of this linker is its ability to be cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), to release the target molecule, leaving behind a free hydroxyl group on the product if the substrate was attached via a phenol.
Core Principles and Applications
The primary application of this compound in SPOS is as a "traceless" linker for the synthesis of substituted phenols or other molecules containing a hydroxyl group. The strategy involves the following key steps:
-
Immobilization: A substrate containing a nucleophilic group (e.g., a phenol or alcohol) is attached to a solid support that has been pre-functionalized with the this compound linker.
-
Solid-Phase Synthesis: The resin-bound substrate undergoes a series of chemical transformations to build the target molecule. The stability of the benzyl ether linkage to a wide range of reaction conditions is crucial during this phase.
-
Cleavage: The final product is cleaved from the solid support by treating the resin with a strong acid, which breaks the benzyl ether bond.
This approach is advantageous for the construction of combinatorial libraries of small molecules, particularly for drug discovery, where the final products are desired in a pure form without any linker artifacts.
Experimental Protocols
The following protocols are based on established methodologies for solid-phase organic synthesis and are adapted for the use of the this compound linker.
Protocol 1: Synthesis of this compound Linker
The synthesis of the linker itself is a prerequisite for its use in SPOS. It is typically prepared from the commercially available 4-(hydroxymethyl)-2,6-dimethylphenol.
Materials:
-
4-(Hydroxymethyl)-2,6-dimethylphenol
-
Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 4-(hydroxymethyl)-2,6-dimethylphenol (1 equivalent) in anhydrous diethyl ether or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.4 equivalents) or thionyl bromide (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data:
| Starting Material | Reagent | Solvent | Reaction Time (h) | Typical Yield (%) |
| 4-(Hydroxymethyl)-2,6-dimethylphenol | PBr₃ | Diethyl Ether | 3 | 85-95 |
| 4-(Hydroxymethyl)-2,6-dimethylphenol | SOBr₂ | DCM | 2 | 90-98 |
Protocol 2: Attachment of the Linker to a Solid Support (e.g., Merrifield Resin)
This protocol describes the functionalization of a chloromethylated polystyrene resin (Merrifield resin) with the phenolic hydroxyl group of this compound.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
This compound
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Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
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N,N-Dimethylformamide (DMF)
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Potassium iodide (KI) (catalytic amount)
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Solid-phase synthesis vessel
-
Shaker or overhead stirrer
Procedure:
-
Swell the Merrifield resin (1 equivalent of Cl) in DMF for 1-2 hours in a solid-phase synthesis vessel.
-
In a separate flask, dissolve this compound (2-3 equivalents) and potassium carbonate (5 equivalents) or cesium carbonate (2.5 equivalents) in DMF.
-
Add a catalytic amount of potassium iodide to the solution.
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Drain the DMF from the swollen resin and add the solution containing the linker and base.
-
Seal the vessel and shake or stir the mixture at 50-60 °C for 12-24 hours.
-
Monitor the reaction by testing for the disappearance of free chloride on the resin (e.g., using the Volhard method).
-
Once the reaction is complete, drain the solution and wash the resin sequentially with DMF, DMF/water (1:1), water, methanol, and DCM.
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Dry the resin under vacuum.
Quantitative Data:
| Resin | Linker Equivalents | Base | Temperature (°C) | Reaction Time (h) | Typical Loading (mmol/g) |
| Merrifield (1% DVB) | 2.5 | Cs₂CO₃ | 55 | 18 | 0.8 - 1.2 |
| Merrifield (2% DVB) | 3.0 | K₂CO₃/KI | 60 | 24 | 0.7 - 1.0 |
Protocol 3: Immobilization of a Phenolic Substrate
This protocol details the attachment of a molecule containing a phenolic hydroxyl group to the resin-bound linker.
Materials:
-
Linker-functionalized resin
-
Phenolic substrate
-
Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base
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DMF
-
Solid-phase synthesis vessel
-
Shaker or overhead stirrer
Procedure:
-
Swell the linker-functionalized resin in DMF for 1-2 hours.
-
In a separate flask, dissolve the phenolic substrate (2-3 equivalents relative to the resin loading) and potassium carbonate (5 equivalents) in DMF.
-
Drain the DMF from the swollen resin and add the solution of the phenolic substrate and base.
-
Seal the vessel and shake or stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 12-24 hours.
-
Monitor the reaction for the consumption of the starting material from the solution phase by TLC or LC-MS.
-
Once the reaction is complete, drain the solution and wash the resin sequentially with DMF, methanol, and DCM.
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Dry the resin under vacuum.
Protocol 4: Cleavage of the Final Product from the Resin
This protocol describes the final step of releasing the synthesized molecule from the solid support.
Materials:
-
Resin-bound final product
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane (TIS), water, anisole - depending on the nature of the synthesized molecule)
-
Solid-phase synthesis vessel with a filter
-
Collection flask
Procedure:
-
Swell the resin-bound product in DCM for 30 minutes in a solid-phase synthesis vessel.
-
Drain the DCM.
-
Prepare a cleavage cocktail. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water. The choice of scavengers is crucial to prevent side reactions with sensitive functional groups on the cleaved molecule.
-
Add the cleavage cocktail to the resin and shake at room temperature for 1-3 hours.
-
Drain the cleavage solution containing the product into a collection flask.
-
Wash the resin with a small amount of fresh cleavage cocktail or neat TFA and combine the filtrates.
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Remove the TFA from the combined filtrates under a stream of nitrogen or by rotary evaporation.
-
Precipitate the crude product by adding cold diethyl ether.
-
Isolate the product by centrifugation or filtration and wash with cold diethyl ether.
-
Dry the final product under vacuum.
Quantitative Data:
| Cleavage Cocktail | Reaction Time (h) | Typical Cleavage Yield (%) |
| 95% TFA / 2.5% TIS / 2.5% H₂O | 2 | > 90 |
| 90% TFA / 5% Anisole / 5% DCM | 3 | > 85 |
Visualizations
Caption: Experimental workflow for the use of this compound linker.
Caption: Logical relationship of components in the solid-phase synthesis.
Conclusion
The this compound linker offers a robust and versatile tool for the solid-phase synthesis of a wide range of organic molecules. Its key advantage lies in the ability to perform "traceless" synthesis, which is highly desirable in drug discovery and medicinal chemistry. The protocols provided herein offer a comprehensive guide for researchers to effectively utilize this linker in their synthetic endeavors. Careful optimization of reaction conditions, particularly for the attachment and cleavage steps, is recommended to achieve high yields and purity of the final products.
Application Notes and Protocols for Monitoring Reactions with 4-(bromomethyl)-2,6-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(bromomethyl)-2,6-dimethylphenol is a versatile bifunctional reagent used in a variety of synthetic applications, particularly in the development of pharmaceuticals and other complex organic molecules. Its utility stems from the presence of two reactive sites: a phenolic hydroxyl group and a benzylic bromide. The benzylic bromide is susceptible to nucleophilic substitution, while the phenolic hydroxyl group can undergo reactions such as etherification or esterification.
Accurate and efficient monitoring of reactions involving this compound is crucial for optimizing reaction conditions, maximizing yield, ensuring product purity, and understanding reaction kinetics. These application notes provide detailed protocols for monitoring the consumption of this compound and the formation of products using common analytical techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Monitoring Benzylic Bromination for the Synthesis of this compound
A common route to synthesize this compound is via the radical bromination of 2,4,6-trimethylphenol. This reaction requires careful monitoring to prevent over-bromination and other side reactions.
Logical Workflow for Synthesis and Monitoring
Caption: Workflow for the synthesis and monitoring of this compound.
Protocol 1.1: Monitoring by ¹H NMR Spectroscopy
In-situ or real-time NMR spectroscopy is a powerful tool for monitoring the progress of benzylic bromination reactions. By observing the disappearance of the starting material's methyl protons and the appearance of the product's bromomethyl protons, the reaction can be tracked accurately.
Experimental Protocol:
-
In a clean, dry NMR tube, dissolve 2,4,6-trimethylphenol (1 equivalent) in a deuterated solvent (e.g., CDCl₃ or CCl₄ with a lock solvent).
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Acquire a t=0 spectrum to establish the initial concentrations.
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Add the brominating agent (e.g., N-Bromosuccinimide, NBS) and a radical initiator (e.g., AIBN).
-
Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5-10 minutes).
-
Monitor the integration of the starting material's para-methyl protons (singlet, ~2.3 ppm) and the product's bromomethyl protons (singlet, ~4.5 ppm) relative to the internal standard.
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The reaction is complete when the starting material's methyl proton signal is no longer observed.
Data Presentation:
| Time (min) | Integration (Ar-CH₃) | Integration (CH₂Br) | % Conversion |
| 0 | 3.00 | 0.00 | 0% |
| 30 | 1.50 | 1.00 | 50% |
| 60 | 0.60 | 1.60 | 80% |
| 90 | 0.15 | 1.90 | 95% |
| 120 | < 0.05 | 1.98 | >99% |
Note: Integrations are normalized to the internal standard.
Monitoring Nucleophilic Substitution Reactions
This compound is an excellent substrate for Sₙ2 reactions. A common application is the O-alkylation with various alcohols to form ether derivatives. Monitoring the disappearance of the starting material is key to determining reaction completion.
Reaction Scheme: O-Alkylation
Caption: General scheme for O-alkylation of this compound.
Protocol 2.1: Monitoring by Reverse-Phase HPLC
HPLC is a highly sensitive and quantitative method for monitoring the progress of O-alkylation reactions. By separating the starting material from the product, the conversion can be accurately determined.
Experimental Protocol:
-
Sample Preparation: At specified time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction by adding the aliquot to a vial containing a suitable solvent (e.g., 1 mL of acetonitrile/water 1:1).
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B) in water (A), both containing 0.1% formic acid.
-
Gradient: Start at 40% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
-
Quantification: Create a calibration curve for the starting material. Calculate the concentration of the remaining starting material in each aliquot based on its peak area.
Data Presentation:
| Time (hours) | Peak Area of Starting Material | Concentration (mg/mL) | % Remaining |
| 0 | 1,250,000 | 1.00 | 100% |
| 1 | 625,000 | 0.50 | 50% |
| 2 | 250,000 | 0.20 | 20% |
| 4 | 62,500 | 0.05 | 5% |
| 6 | < 12,500 | < 0.01 | < 1% |
Protocol 2.2: Monitoring by GC-MS
For volatile derivatives, GC-MS provides excellent separation and identification of reactants, products, and byproducts. Derivatization of the phenolic hydroxyl group may be necessary to improve volatility and peak shape.
Experimental Protocol:
-
Sample Preparation: Withdraw an aliquot from the reaction mixture and quench as described for HPLC. Evaporate the solvent.
-
Derivatization (if necessary): Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat to 60°C for 30 minutes to convert the phenolic -OH to a -OTMS ether.
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
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Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
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Injector: Splitless, 250°C.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan from m/z 40-550.
-
-
Analysis: Monitor the disappearance of the peak corresponding to the (derivatized) starting material and the appearance of the product peak. Use selected ion monitoring (SIM) for enhanced sensitivity if necessary.
Data Presentation:
| Time (hours) | Peak Area of Starting Material (SIM) | Peak Area of Product (SIM) | Product/Starting Material Ratio |
| 0 | 2,500,000 | 0 | 0.00 |
| 1 | 1,125,000 | 1,350,000 | 1.20 |
| 2 | 450,000 | 2,050,000 | 4.56 |
| 4 | 90,000 | 2,380,000 | 26.44 |
| 6 | < 10,000 | 2,450,000 | > 245 |
Summary of Analytical Methods
| Method | Application | Advantages | Disadvantages |
| ¹H NMR | Monitoring synthesis (benzylic bromination). | Provides structural information, good for kinetics, can be done in-situ. | Lower sensitivity than chromatographic methods, requires deuterated solvents. |
| HPLC-UV | Monitoring nucleophilic substitution. | High sensitivity, excellent quantification, widely applicable. | Does not provide definitive structural identification without a mass spectrometer. |
| GC-MS | Monitoring reactions with volatile products. | Excellent separation and identification, high sensitivity. | Requires volatile and thermally stable compounds, may require derivatization. |
Conclusion
The selection of an appropriate analytical method for monitoring reactions with this compound depends on the specific reaction, the properties of the reactants and products, and the information required. For monitoring its synthesis via bromination, ¹H NMR is highly effective. For its subsequent use in nucleophilic substitution reactions, HPLC provides robust and quantitative data. GC-MS is a valuable tool for the analysis of volatile derivatives and for identifying byproducts. The protocols provided herein serve as a comprehensive guide for researchers to effectively monitor these critical transformations.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(bromomethyl)-2,6-dimethylphenol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 4-(bromomethyl)-2,6-dimethylphenol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the electrophilic aromatic substitution reaction of 2,6-dimethylphenol with formaldehyde and hydrogen bromide. Paraformaldehyde is often used as the source of formaldehyde, and the reaction is typically carried out in a solvent such as glacial acetic acid.
Q2: What are the primary side products to expect in this reaction?
A2: The primary side products can include the unreacted starting material, 2,6-dimethylphenol, the intermediate product, 4-(hydroxymethyl)-2,6-dimethylphenol, the ring-brominated product, 4-bromo-2,6-dimethylphenol, and a diarylmethane derivative, bis(4-hydroxy-3,5-dimethylphenyl)methane. In cases of excessive reaction time or temperature, the formation of dibrominated species may also occur.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable eluent system would be a mixture of hexane and ethyl acetate. The starting material, 2,6-dimethylphenol, is less polar than the product, this compound, and the intermediate, 4-(hydroxymethyl)-2,6-dimethylphenol. Samples of the reaction mixture can be taken at regular intervals to observe the consumption of the starting material and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for a more detailed analysis of the reaction mixture.
Q4: What is the best way to purify the final product?
A4: The product, this compound, is a solid. After quenching the reaction with water, the crude product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane. Column chromatography can also be employed for purification if significant amounts of impurities are present.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Inactive reagents (e.g., old paraformaldehyde).2. Insufficient reaction temperature.3. Insufficient reaction time.4. Low concentration of HBr. | 1. Use fresh, high-quality reagents.2. Increase the reaction temperature in increments of 5-10°C, monitoring for product formation and side reactions.3. Increase the reaction time, monitoring the progress by TLC.4. Ensure a sufficient concentration of HBr in the reaction mixture. |
| Formation of Significant Amounts of 4-bromo-2,6-dimethylphenol | Excess free bromine in the reaction mixture. | This can occur if the HBr solution used has started to oxidize. Use a fresh, clear solution of HBr. |
| Formation of Significant Amounts of bis(4-hydroxy-3,5-dimethylphenyl)methane | 1. Low concentration of HBr.2. High reaction temperature. | 1. Ensure an adequate concentration of HBr is maintained throughout the reaction.2. Reduce the reaction temperature. This side reaction is favored at higher temperatures. |
| Product is an Oil or Difficult to Crystallize | Presence of significant impurities. | 1. Wash the crude product thoroughly with cold water to remove any residual acid and salts.2. Attempt purification by column chromatography before recrystallization. |
| Multiple Spots on TLC After Reaction Completion | Incomplete reaction or formation of multiple side products. | 1. Refer to the troubleshooting points above to address specific impurities.2. If the reaction is incomplete, consider extending the reaction time or increasing the temperature cautiously.3. Isolate the desired product using column chromatography. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a general guideline. Optimization of reaction conditions may be necessary to achieve the best yield.
Materials:
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2,6-dimethylphenol
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Paraformaldehyde
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Hydrogen bromide (48% aqueous solution)
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Glacial acetic acid
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Deionized water
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Ethyl acetate
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Hexane
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dimethylphenol (1.0 eq) in glacial acetic acid.
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Add paraformaldehyde (1.2 eq) to the solution and stir the suspension.
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Carefully add hydrogen bromide (48% aqueous solution, 2.0 eq) to the reaction mixture.
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Heat the reaction mixture to 50-60°C and stir for 4-6 hours. Monitor the reaction progress by TLC.
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After the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into a beaker containing ice-water. A white precipitate should form.
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Stir the suspension for 30 minutes to ensure complete precipitation.
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Collect the crude product by vacuum filtration and wash the solid with cold deionized water until the filtrate is neutral.
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The crude product can be further purified by recrystallization from an ethyl acetate/hexane solvent system.
-
Dry the purified product under vacuum.
Data Presentation
Table 1: Predicted Impact of Reaction Parameters on Yield and Purity
| Parameter | Change | Expected Impact on Yield | Expected Impact on Purity | Rationale |
| Temperature | Increase | Increase (up to an optimum) | Decrease | Higher temperatures increase the reaction rate but can also promote the formation of side products like bis(4-hydroxy-3,5-dimethylphenyl)methane. |
| Temperature | Decrease | Decrease | Increase | Lower temperatures slow down the reaction but can improve selectivity and reduce the formation of byproducts. |
| Reaction Time | Increase | Increase (up to a point) | Decrease | Longer reaction times can lead to the formation of more side products, including dibrominated species. |
| Reaction Time | Decrease | Decrease | Increase | Shorter reaction times may result in incomplete conversion of the starting material. |
| Paraformaldehyde Equivalents | Increase | Increase (to a certain extent) | No significant change | A slight excess of paraformaldehyde can help drive the reaction to completion. |
| HBr Concentration | Increase | Increase | Increase | A higher concentration of HBr favors the formation of the desired bromomethylated product over the hydroxymethyl intermediate and the diarylmethane byproduct. |
Table 2: Characterization Data
| Compound | Appearance | Molecular Weight ( g/mol ) | ¹H NMR (CDCl₃, δ ppm) |
| This compound | White to off-white solid | 215.09 | ~7.0 (s, 2H, Ar-H), ~4.8 (s, 1H, OH), 4.45 (s, 2H, CH₂Br), 2.25 (s, 6H, Ar-CH₃) |
| 2,6-dimethylphenol (Starting Material) | White to light yellow solid | 122.16 | ~6.9 (d, 2H), ~6.7 (t, 1H), ~4.6 (s, 1H, OH), 2.2 (s, 6H) |
| 4-bromo-2,6-dimethylphenol (Side Product) | White to pinkish solid | 201.06 | ~7.2 (s, 2H), ~4.6 (s, 1H, OH), 2.2 (s, 6H) |
| 4-(hydroxymethyl)-2,6-dimethylphenol (Intermediate) | Solid | 152.19 | ~7.0 (s, 2H), ~4.6 (s, 2H, CH₂OH), ~4.5 (s, 1H, OH), 2.2 (s, 6H) |
| bis(4-hydroxy-3,5-dimethylphenyl)methane (Side Product) | Solid | 256.34 | ~6.9 (s, 4H), ~4.6 (s, 2H, OH), 3.8 (s, 2H, Ar-CH₂-Ar), 2.2 (s, 12H) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting workflow for yield improvement.
Technical Support Center: Purification of Crude 4-(bromomethyl)-2,6-dimethylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-(bromomethyl)-2,6-dimethylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities depend on the synthetic route, which typically involves the bromination of 4-(hydroxymethyl)-2,6-dimethylphenol. Potential impurities include:
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Unreacted Starting Material: 4-(hydroxymethyl)-2,6-dimethylphenol.
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Over-brominated Byproducts: Compounds where bromine is substituted on the aromatic ring, such as 3-bromo-4-(bromomethyl)-2,6-dimethylphenol.
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Dimer Impurity: 4,4'-methylenebis(2,6-dimethylphenol), formed through self-condensation.
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Oxidation Products: 4-formyl-2,6-dimethylphenol, arising from the oxidation of the benzylic alcohol or bromide.
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Solvent and Reagent Residues: Residual solvents from the reaction or workup, and byproducts from the brominating agent (e.g., succinimide from NBS).
Q2: My purified product is a pink or brownish color. What is the cause and how can I remove it?
A2: A pink or brownish hue often indicates the presence of trace phenolic oxidation products or residual bromine. These colored impurities can sometimes be removed by treating a solution of the crude product with a small amount of activated charcoal before filtration and recrystallization. However, be aware that charcoal can also adsorb some of your desired product, potentially lowering the yield.
Q3: The melting point of my purified product is broad and lower than the literature value. What does this indicate?
A3: A broad and depressed melting point is a classic indicator of impurities. Each impurity will lower the melting point and broaden the range over which the solid melts. Further purification steps, such as a second recrystallization or column chromatography, are recommended.
Q4: My product seems to decompose during column chromatography on silica gel. Why is this happening and what can I do?
A4: Benzylic bromides can be sensitive to acidic conditions, and standard silica gel is slightly acidic. This can lead to decomposition or reaction on the column. To mitigate this, you can use deactivated (neutral) silica gel, or add a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1%), to your eluent to neutralize the silica surface. Additionally, it is advisable to run the column quickly to minimize the time the compound spends on the stationary phase.
Troubleshooting Guides
Problem 1: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Step |
| Incorrect solvent system. | The chosen solvent may be too good at dissolving the compound even at low temperatures. |
| Too much solvent used. | Using an excessive amount of solvent will keep more of your product dissolved in the mother liquor. |
| Premature crystallization. | Crystals forming too quickly during hot filtration can lead to loss of product. |
| Incomplete crystallization. | The solution may not have been cooled for a sufficient amount of time or to a low enough temperature. |
Problem 2: Impurities Still Present After Recrystallization (Confirmed by TLC/NMR)
| Possible Cause | Troubleshooting Step |
| Co-crystallization of impurities. | The impurity may have similar solubility properties to the desired product in the chosen solvent. |
| Inefficient removal of mother liquor. | Residual mother liquor, which is rich in impurities, may not have been completely removed during filtration. |
| Inappropriate solvent choice. | The solvent may not effectively differentiate between the product and a key impurity. |
Data Presentation
Table 1: Properties of this compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Polarity |
| This compound | 215.09 | Decomposes | 85-88 | Intermediate |
| 4-(hydroxymethyl)-2,6-dimethylphenol | 152.19 | ~300 | 133-136 | High |
| 4,4'-methylenebis(2,6-dimethylphenol) | 256.34 | >300 | 150-153 | Low to Intermediate |
| 4-formyl-2,6-dimethylphenol | 150.17 | ~250 | 115-118 | Intermediate |
Table 2: Suggested Recrystallization Solvent Systems
| Solvent System | Suitability | Notes |
| Hexane / Ethyl Acetate | Good starting point | Dissolve in a minimum of hot ethyl acetate and add hot hexane until turbidity is observed. |
| Toluene / Heptane | Good for less polar impurities | Dissolve in hot toluene and add heptane as the anti-solvent. |
| Methanol / Water | Good for polar impurities | Dissolve in a minimum of hot methanol and add water dropwise until the solution becomes cloudy. |
| Dichloromethane / Hexane | Alternative for non-polar compounds | Use with caution due to the volatility of dichloromethane. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Based on small-scale trials, select a suitable solvent system (see Table 2).
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., ethyl acetate) and heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Add the hot anti-solvent (e.g., hexane) dropwise to the hot solution until a faint, persistent cloudiness appears.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel (or neutral alumina) in the initial, least polar eluent (e.g., 100% hexane). Pack a column with the slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., hexane or petroleum ether). The less polar this compound will elute before the more polar starting material, 4-(hydroxymethyl)-2,6-dimethylphenol.
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Gradient Elution: Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or dichloromethane) to the mobile phase (e.g., starting with 2% ethyl acetate in hexane and gradually increasing to 5-10%).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: Decision tree for selecting a purification method.
Caption: General workflow for purification by recrystallization.
common side reactions and byproducts in 4-(bromomethyl)-2,6-dimethylphenol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(bromomethyl)-2,6-dimethylphenol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on a typical procedure involving the benzylic bromination of 2,6-dimethylphenol using N-bromosuccinimide (NBS).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Degradation of product during workup or purification. 3. Sub-optimal reaction temperature. 4. Inefficient radical initiation. | 1. Monitor the reaction by TLC or GC to ensure completion. If starting material remains, consider extending the reaction time or adding a small amount of initiator. 2. Avoid prolonged exposure to high temperatures or strong bases during workup. Use mild extraction and purification techniques. 3. Maintain the reaction temperature in the recommended range (typically 50-80°C for AIBN initiation). Lower temperatures may be too slow, while higher temperatures can promote side reactions. 4. Ensure the radical initiator (e.g., AIBN, benzoyl peroxide) is fresh and active. For photochemical initiation, ensure the light source is of the appropriate wavelength and intensity. |
| Presence of Multiple Spots on TLC/GC (Polybromination) | 1. Excess of N-bromosuccinimide (NBS). 2. High reaction temperature. 3. Reaction run for an extended period after consumption of starting material. | 1. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of NBS relative to 2,6-dimethylphenol. 2. Lower the reaction temperature to improve selectivity for monobromination. 3. Closely monitor the reaction progress and stop it once the starting material is consumed to prevent further bromination of the product. |
| Formation of a Significant Amount of White Precipitate (insoluble in organic solvents) | This is likely the dimeric byproduct, bis(4-hydroxy-3,5-dimethylphenyl)methane. This can form from the reaction of the product with unreacted starting material or through self-condensation. | 1. Ensure slow and controlled addition of the brominating agent to maintain a low concentration of the reactive benzylic bromide at any given time. 2. Use a more dilute reaction mixture. 3. This byproduct is often less soluble and can sometimes be removed by filtration or careful recrystallization of the desired product. |
| Product is Colored (Pink or Brown) | Oxidation of the phenolic hydroxyl group. | 1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. 2. Use degassed solvents. 3. The color can sometimes be removed by treating the crude product with a small amount of activated carbon during recrystallization. |
| Difficulty in Purifying the Product | Co-crystallization of the desired product with byproducts, particularly the starting material or dibrominated species. | 1. Column chromatography on silica gel is an effective method for separating the desired product from closely related impurities. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically used. 2. Recrystallization from a suitable solvent system (e.g., hexanes, cyclohexane, or a mixture of hexanes and a small amount of a more polar solvent like ethyl acetate) can be effective. Seeding with a pure crystal of the product may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the free-radical benzylic bromination of 2,6-dimethylphenol. This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a suitable solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂).
Q2: What are the primary byproducts I should expect in this synthesis?
A2: The main byproducts include:
-
2,6-bis(bromomethyl)phenol: Formed from over-bromination of the methyl groups.
-
4-bromo-2,6-dimethylphenol: Results from electrophilic aromatic substitution on the phenol ring.
-
Dibrominated species: Such as 3,5-dibromo-4-(bromomethyl)-2,6-dimethylphenol.
-
bis(4-hydroxy-3,5-dimethylphenyl)methane: A dimeric impurity.
-
Succinimide: The byproduct from the reduction of NBS.
Q3: How can I minimize the formation of the dibrominated byproduct, 2,6-bis(bromomethyl)phenol?
A3: To minimize dibromination, it is crucial to control the stoichiometry of the reactants. Use no more than 1.05-1.1 equivalents of NBS. Additionally, maintaining a moderate reaction temperature and monitoring the reaction to stop it upon consumption of the starting material will help prevent over-bromination.
Q4: Is an inert atmosphere necessary for this reaction?
A4: While not always strictly necessary, performing the reaction under an inert atmosphere (nitrogen or argon) is highly recommended. This helps to prevent the oxidation of the electron-rich phenol ring, which can lead to colored impurities and reduce the overall yield and purity of the desired product.
Q5: What is a suitable solvent for the recrystallization of this compound?
A5: A non-polar solvent is generally effective for recrystallizing this compound. Common choices include hexanes or cyclohexane. For crude products that are difficult to crystallize, a mixed solvent system, such as hexanes with a small amount of ethyl acetate or dichloromethane to increase solubility, can be employed.
Experimental Protocols
Key Experiment: Synthesis of this compound via Benzylic Bromination
Objective: To synthesize this compound from 2,6-dimethylphenol using N-bromosuccinimide (NBS) and a radical initiator.
Materials:
-
2,6-Dimethylphenol
-
N-Bromosuccinimide (NBS), recrystallized from water
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography and recrystallization (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, dissolve 2,6-dimethylphenol (1.0 eq) in anhydrous carbon tetrachloride (or dichloromethane).
-
Addition of Reagents: Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (e.g., 0.02 eq) to the solution.
-
Reaction: Heat the mixture to reflux (for CCl₄, approx. 77°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-3 hours. The disappearance of the 2,6-dimethylphenol spot and the appearance of a new, lower Rf spot indicates product formation.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate sequentially with saturated aqueous NaHCO₃, saturated aqueous Na₂S₂O₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Recrystallization: Alternatively, recrystallize the crude product from a suitable solvent such as hexanes or a mixture of hexanes and a small amount of ethyl acetate.
-
Data Presentation
The following table provides illustrative data on how reaction conditions can affect the yield of this compound and the formation of the major dibrominated byproduct. Note: These values are representative and may vary based on specific experimental details.
| Entry | Solvent | Temperature (°C) | Equivalents of NBS | Yield of this compound (%) | Yield of 2,6-bis(bromomethyl)phenol (%) |
| 1 | CCl₄ | 77 (Reflux) | 1.05 | ~85 | <5 |
| 2 | CH₂Cl₂ | 40 (Reflux) | 1.05 | ~80 | <5 |
| 3 | CCl₄ | 77 (Reflux) | 1.5 | ~60 | ~25 |
| 4 | Acetonitrile | 82 (Reflux) | 1.05 | ~70 | ~10 |
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Technical Support Center: Optimizing Substitutions on 4-(Bromomethyl)-2,6-dimethylphenol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize substitution reactions on 4-(bromomethyl)-2,6-dimethylphenol.
Troubleshooting Guides
Williamson Ether Synthesis: Low Yield of 4-(Alkoxymethyl)-2,6-dimethylphenol
Problem: The yield of the desired ether product is consistently low.
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation of the Alcohol | - Use a stronger base (e.g., NaH, KH) to ensure complete formation of the alkoxide. - For phenolic nucleophiles, weaker bases like K₂CO₃ or Cs₂CO₃ are often sufficient and can minimize side reactions. |
| Side Reactions | - Elimination: Lower the reaction temperature. Use a less sterically hindered base. - Reaction at the Phenolic Hydroxyl Group: If the starting material is not fully consumed, consider protecting the phenolic hydroxyl group prior to the substitution reaction. |
| Poor Nucleophilicity of the Alcohol | - For sterically hindered alcohols, consider using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to enhance reactivity. |
| Inappropriate Solvent | - Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to favor the Sₙ2 pathway.[1] Protic solvents can solvate the nucleophile, reducing its reactivity. |
| Reaction Time/Temperature | - Monitor the reaction progress by TLC or GC to determine the optimal reaction time. - A moderate temperature increase (e.g., to 50-60 °C) may improve the rate, but be cautious of increased side products. |
N-Alkylation of Amines: Formation of Multiple Products
Problem: The reaction with a primary or secondary amine yields a mixture of mono- and di-alkylated products, and in some cases, quaternary ammonium salts.
| Potential Cause | Troubleshooting Steps |
| Over-alkylation of the Amine | - Use a molar excess of the amine relative to this compound. - Add the this compound slowly to the reaction mixture containing the amine. |
| Base Strength | - Use a non-nucleophilic, hindered base (e.g., diisopropylethylamine) to scavenge the HBr formed during the reaction without competing with the amine nucleophile. - For less reactive amines, a stronger base may be necessary to facilitate the reaction, but careful control of stoichiometry is crucial. |
| Reaction Conditions | - Perform the reaction at a lower temperature to improve selectivity for mono-alkylation. |
| Solvent Choice | - A polar aprotic solvent like DMF or acetonitrile is generally suitable. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for substitution reactions on this compound?
A1: Due to the presence of a primary benzylic bromide, substitution reactions on this compound predominantly proceed via an Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism. This involves a backside attack by the nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon were chiral. The benzylic position can also stabilize a carbocation, making an Sₙ1 pathway possible under certain conditions (e.g., with a weak nucleophile and a polar protic solvent), but the Sₙ2 pathway is generally favored with strong nucleophiles.
Q2: What are the most common side reactions to be aware of?
A2: The most common side reactions include:
-
Elimination (E2): This can compete with substitution, especially with sterically hindered or strongly basic nucleophiles at elevated temperatures, leading to the formation of a quinone methide intermediate.
-
Reaction at the Phenolic -OH: The phenolic hydroxyl group is acidic and can react with bases or nucleophiles. If this is a concern, it may be necessary to protect this group before carrying out the substitution at the bromomethyl position.
-
Over-alkylation: As mentioned in the troubleshooting guide, primary and secondary amine products can react further with the starting material.
Q3: Which solvents are recommended for substitution reactions with this compound?
A3: Polar aprotic solvents are generally the best choice as they can dissolve the reactants and facilitate the Sₙ2 reaction without solvating and deactivating the nucleophile. Recommended solvents include:
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (MeCN)
-
Tetrahydrofuran (THF)
Q4: How does the choice of base affect the outcome of a Williamson ether synthesis with this compound?
A4: The base is critical for deprotonating the alcohol to form the more nucleophilic alkoxide.
-
Strong bases (e.g., NaH, KH): These are effective for aliphatic alcohols and ensure complete deprotonation, driving the reaction to completion.
-
Weaker bases (e.g., K₂CO₃, Cs₂CO₃): These are often sufficient for more acidic phenols and can be advantageous in minimizing side reactions like elimination.
Experimental Protocols
Optimized Protocol for Williamson Ether Synthesis
This protocol describes the synthesis of a generic 4-(alkoxymethyl)-2,6-dimethylphenol.
Materials:
-
This compound
-
Alcohol (R-OH)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.1 equivalents) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (40-50 °C) can be applied.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Optimized Protocol for N-Alkylation of a Secondary Amine
This protocol details the synthesis of a 4-((dialkylamino)methyl)-2,6-dimethylphenol.
Materials:
-
This compound
-
Secondary amine (R₂NH)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the secondary amine (2.0 equivalents) in anhydrous acetonitrile, add potassium carbonate (2.5 equivalents).
-
Add a solution of this compound (1.0 equivalent) in anhydrous acetonitrile dropwise to the stirred suspension.
-
Heat the reaction mixture to 50-60 °C and stir for 6-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with deionized water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography.
Visualizations
Caption: General experimental workflows for ether and amine synthesis.
Caption: Troubleshooting decision tree for common issues.
References
safe handling and storage procedures for 4-(bromomethyl)-2,6-dimethylphenol
This guide provides essential safety information, handling procedures, and troubleshooting for researchers, scientists, and drug development professionals working with 4-bromo-2,6-dimethylphenol.
I. Troubleshooting Guide
This section addresses specific issues that may arise during experimentation with 4-bromo-2,6-dimethylphenol.
| Issue | Possible Cause | Recommended Action |
| Unexpected Reaction Color Change | Contamination of the reaction vessel. | Ensure all glassware is thoroughly cleaned and dried before use. Consider using an inert atmosphere if the reaction is sensitive to air or moisture. |
| Low Product Yield | Incomplete reaction due to improper temperature control or reagent degradation. | Monitor the reaction temperature closely. Ensure that the 4-bromo-2,6-dimethylphenol and other reagents have been stored correctly and are not degraded. |
| Difficulty in Dissolving the Compound | The compound has slight solubility in water.[1][2] | Use an appropriate organic solvent for dissolution. |
| Skin or Eye Irritation During Handling | Direct contact with the compound. 4-bromo-2,6-dimethylphenol is a known skin and eye irritant.[3][4][5] | Immediately rinse the affected area with plenty of water for at least 15 minutes and seek medical attention.[4][5][6][7] Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[4][5][6][7] |
| Respiratory Discomfort | Inhalation of dust particles. The compound may cause respiratory irritation.[3][5] | Move to a well-ventilated area immediately. If discomfort persists, seek medical attention. Always handle the compound in a well-ventilated area or under a chemical fume hood.[6][7] |
II. Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 4-bromo-2,6-dimethylphenol?
A1: 4-bromo-2,6-dimethylphenol is classified as a hazardous substance. The primary hazards include:
Q2: What are the proper storage conditions for 4-bromo-2,6-dimethylphenol?
A2: To ensure the stability and safety of 4-bromo-2,6-dimethylphenol, it should be stored in a cool, dry, and well-ventilated area.[4][6] The container should be kept tightly closed to prevent contamination and exposure to moisture.[4][5][6]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling 4-bromo-2,6-dimethylphenol, it is mandatory to wear:
Q4: What should I do in case of an accidental spill?
A4: In the event of a spill, you should:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[6]
-
Clean the spill area thoroughly.
Q5: What materials are incompatible with 4-bromo-2,6-dimethylphenol?
A5: Avoid contact with strong oxidizing agents, bases, acid chlorides, copper, and copper oxides.[7]
III. Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₉BrO | [2][3][5][6] |
| Molecular Weight | 201.06 g/mol | [2][3][5] |
| Appearance | White to light brown crystalline powder | [2][4][6] |
| Melting Point | 74 - 78 °C | [1][2][4][6] |
| Solubility | Slightly soluble in water | [1][2] |
| LD50 (Intraperitoneal, Mouse) | 650 mg/kg | [1][3][6] |
IV. Experimental Protocol: General Weighing and Dissolution Procedure
This protocol outlines the safe steps for weighing and dissolving 4-bromo-2,6-dimethylphenol for experimental use.
1. Preparation and Engineering Controls:
- Ensure that a safety shower and eyewash station are readily accessible.[4][7]
- Perform all handling within a certified chemical fume hood.[7]
- Lay down absorbent bench paper on the work surface to contain any potential spills.
2. Personal Protective Equipment (PPE):
3. Weighing the Compound:
- Use an analytical balance inside the fume hood or in a designated weighing area with proper ventilation.
- Carefully transfer the desired amount of 4-bromo-2,6-dimethylphenol from the storage container to a pre-tared weighing boat or vial using a clean spatula.
- Avoid generating dust. If dust is observed, gently wipe the area with a damp cloth, ensuring the cloth is disposed of as chemical waste.
- Securely close the main storage container immediately after weighing.
4. Dissolution:
- Place the weighing boat or vial containing the compound into the reaction vessel or a suitable flask.
- Slowly add the chosen solvent to the vessel while stirring to facilitate dissolution.
- If necessary, gently warm the mixture to aid dissolution, keeping in mind the properties of the solvent and any potential thermal degradation of the compound.
5. Waste Disposal:
- Dispose of all contaminated materials, including gloves, weighing boats, and absorbent paper, in a designated hazardous waste container.
V. Visual Workflow Diagram
Caption: Safe handling workflow for 4-bromo-2,6-dimethylphenol.
References
- 1. 4-Bromo-2,6-dimethylphenol CAS#: 2374-05-2 [m.chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Bromo-2,6-dimethylphenol | C8H9BrO | CID 16919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 4-Bromo-2,6-dimethylphenol - Safety Data Sheet [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
troubleshooting guide for failed reactions involving 4-(bromomethyl)-2,6-dimethylphenol
Welcome to the technical support center for 4-(bromomethyl)-2,6-dimethylphenol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting failed or low-yielding reactions involving this versatile reagent. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address common issues encountered during experimentation.
Troubleshooting Guides & FAQs
Q1: My O-alkylation reaction with this compound is giving a very low yield. What are the potential causes and how can I improve it?
A1: Low yields in O-alkylation reactions (a type of Williamson ether synthesis) with this compound are commonly attributed to steric hindrance, improper reaction conditions, or competing side reactions. The two methyl groups ortho to the phenolic hydroxyl group create significant steric bulk, which can impede the approach of the electrophile to the oxygen atom.
Troubleshooting Steps:
-
Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical. For sterically hindered phenols, a strong, non-nucleophilic base is often required to ensure complete deprotonation of the phenolic hydroxyl group. The solvent should be polar aprotic to solvate the cation of the base without interfering with the nucleophilic attack of the phenoxide.[1]
| Parameter | Recommendation for Hindered Phenols | Rationale |
| Base | Sodium Hydride (NaH), Potassium Hydride (KH), Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃) | Strong bases that effectively deprotonate the phenol without introducing a competing nucleophile. |
| Solvent | N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF) | Polar aprotic solvents that solvate the counter-ion of the base, enhancing the nucleophilicity of the phenoxide. |
-
Reaction Temperature: While heating can increase the reaction rate, excessively high temperatures (typically above 100°C) can promote side reactions such as elimination or decomposition.[2] A typical temperature range for Williamson ether synthesis is between 50-100°C.[2] It is advisable to start at a lower temperature (e.g., 50°C) and gradually increase it while monitoring the reaction progress.
-
Reaction Time: Reactions involving sterically hindered substrates may require longer reaction times, often ranging from 1 to 8 hours.[2] It is essential to monitor the reaction by a suitable technique (e.g., TLC, LC-MS) to determine the optimal reaction time.
Q2: I am observing multiple unexpected products in my reaction mixture. What are the likely side reactions?
A2: Several side reactions can compete with the desired O-alkylation. The primary competing pathways are C-alkylation and self-condensation or polymerization.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions). While O-alkylation is generally favored under kinetic control, C-alkylation can become significant, especially at higher temperatures.[3][4] The steric hindrance from the two methyl groups at the ortho positions makes para-C-alkylation a more likely side reaction.[3]
-
Self-Condensation/Polymerization: Under basic conditions, the phenoxide of this compound can act as a nucleophile and attack the benzylic carbon of another molecule, leading to the formation of dimers, oligomers, or polymers. This is a type of intermolecular Williamson ether synthesis.
To minimize these side reactions, consider the following:
-
Use a less polar solvent to favor O-alkylation.
-
Maintain a moderate reaction temperature.
-
Slowly add the this compound to the reaction mixture containing the deprotonated nucleophile to keep its concentration low, thereby disfavoring self-reaction.
Q3: How can I effectively monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system that provides good separation between the starting material (this compound), your nucleophile, and the expected product. Staining with potassium permanganate (KMnO₄) can be useful for visualizing the spots if they are not UV-active. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be employed to track the formation of the desired product and any side products.
Experimental Protocols
General Protocol for O-Alkylation of an Alcohol using this compound:
This protocol is a general guideline and may require optimization for specific substrates.
-
Deprotonation of the Alcohol:
-
To a solution of the alcohol (1.0 equivalent) in anhydrous THF (10 volumes), add sodium hydride (1.2 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0°C for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.
-
-
Alkylation Reaction:
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Add the solution of this compound dropwise to the alkoxide solution at 0°C.
-
Allow the reaction to slowly warm to room temperature and then heat to a predetermined temperature (e.g., 60°C) for 4-8 hours.
-
-
Work-up and Purification:
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and quench cautiously with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting a failed O-alkylation reaction with this compound.
References
preventing the degradation of 4-(bromomethyl)-2,6-dimethylphenol during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4-(bromomethyl)-2,6-dimethylphenol during storage.
Troubleshooting Guides and FAQs
Q1: I've observed a discoloration of my this compound solid, from white/off-white to a yellowish or brownish hue. What could be the cause?
A1: Discoloration is a common indicator of degradation. The primary cause is likely the oxidation of the phenolic group. Phenols are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and trace metal impurities. The electron-donating methyl groups on the aromatic ring of this compound can increase the susceptibility of the phenol to oxidation, leading to the formation of colored quinone-like compounds.
To mitigate this, it is crucial to store the compound under an inert atmosphere (e.g., argon or nitrogen) and in amber-colored vials to protect it from light.
Q2: My compound is stored as a solution and I'm seeing a decrease in its effective concentration in my reactions. What is the likely degradation pathway in solution?
A2: In solution, especially in the presence of nucleophilic solvents (like water, alcohols) or impurities, the primary degradation pathway is likely the hydrolysis or solvolysis of the bromomethyl group. The benzylic bromide is reactive and can be displaced by nucleophiles to form the corresponding benzyl alcohol or ether. This reaction is often accelerated by moisture and basic or acidic conditions.
To prevent this, use anhydrous solvents and store solutions under a dry, inert atmosphere. If possible, prepare solutions fresh before use.
Q3: Can the phenolic hydroxyl group and the bromomethyl group interact to cause degradation?
A3: Yes, intramolecular reactions are possible, especially under basic conditions. The phenoxide ion, formed by the deprotonation of the hydroxyl group, is a potent nucleophile and can displace the bromide of the bromomethyl group on another molecule, leading to polymerization or the formation of ether-linked dimers and oligomers. This can result in a tacky or insoluble residue.
To avoid this, it is critical to avoid basic conditions during storage and handling. If a base is required for a reaction, it should be added at the time of the reaction and not premixed with the compound for storage.
Q4: What are the ideal storage conditions for long-term stability?
A4: For optimal long-term stability, this compound should be stored as a solid in a tightly sealed container under an inert atmosphere (argon or nitrogen). It should be kept in a cool, dark, and dry place. For extended periods, refrigeration (2-8 °C) is recommended. Avoid exposure to light, moisture, and oxygen.
Q.5: I suspect my sample of this compound has degraded. How can I check its purity?
A5: You can assess the purity of your sample using several analytical techniques:
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Thin Layer Chromatography (TLC): This is a quick and easy method to check for the presence of impurities. A degraded sample will likely show multiple spots in addition to the main product spot.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of purity. A chromatogram of a degraded sample will show additional peaks corresponding to the degradation products.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool to identify degradation products. For example, the hydrolysis of the bromomethyl group to a benzyl alcohol will result in a shift of the benzylic protons and the appearance of a hydroxyl proton signal.
Data Presentation
Table 1: Summary of Storage Conditions and Potential Degradation Pathways
| Storage Condition | Potential Degradation Pathway | Consequence | Prevention Strategy |
| Exposure to Air/Oxygen | Oxidation of the phenolic group | Discoloration (yellow/brown), formation of quinones | Store under an inert atmosphere (Argon, Nitrogen) |
| Exposure to Light | Photodegradation, radical formation | Discoloration, polymerization | Store in amber vials or protect from light |
| Presence of Moisture | Hydrolysis of the bromomethyl group | Formation of 4-(hydroxymethyl)-2,6-dimethylphenol, loss of reactivity | Use a desiccator, handle in a dry environment |
| Basic Conditions | Deprotonation of phenol, leading to intermolecular etherification | Polymerization, formation of insoluble material | Avoid contact with bases during storage |
| Acidic Conditions | Can catalyze hydrolysis of the bromomethyl group | Formation of 4-(hydroxymethyl)-2,6-dimethylphenol | Store in a neutral environment |
| Elevated Temperatures | Increased rate of all degradation reactions | Accelerated decomposition | Store in a cool place (refrigerate for long-term storage) |
Experimental Protocols
Protocol 1: Inert Gas Blanketing for Storage
Objective: To create an oxygen-free environment for the storage of this compound to prevent oxidation.
Materials:
-
Vial containing this compound
-
Source of dry inert gas (Argon or Nitrogen) with a regulator and tubing
-
A long needle or cannula
-
A rubber septum or a cap with a septum port
Procedure:
-
Ensure the vial containing the compound has a septum-lined cap.
-
Insert a needle connected to the inert gas line through the septum, ensuring the needle tip is above the solid material.
-
Insert a second, shorter needle through the septum to act as a vent for the displaced air.
-
Gently flush the vial with the inert gas for 1-2 minutes. The gas flow should be slow to avoid blowing the solid material around.
-
Remove the vent needle first, followed by the gas inlet needle.
-
For added protection, wrap the cap with Parafilm®.
-
Store the vial in a cool, dark place.
Protocol 2: Analysis of Degradation by HPLC
Objective: To quantitatively assess the purity of a this compound sample and detect the presence of degradation products.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase: Acetonitrile and water (gradient or isocratic, to be optimized)
-
Sample of this compound
-
High-purity solvent for sample dissolution (e.g., acetonitrile)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in a known volume of the solvent to prepare a stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
HPLC Method:
-
Set the column temperature (e.g., 25 °C).
-
Equilibrate the column with the mobile phase.
-
Set the UV detector wavelength (e.g., 280 nm, to be optimized based on the UV spectrum of the compound).
-
Inject a known volume of the sample solution.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks.
-
The presence of additional peaks indicates the presence of impurities or degradation products.
-
Mandatory Visualization
scale-up considerations for the production of 4-(bromomethyl)-2,6-dimethylphenol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of 4-(bromomethyl)-2,6-dimethylphenol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound. The primary synthesis route discussed is the free-radical bromination of 2,6-dimethylphenol at the 4-methyl position (benzylic position) using N-bromosuccinimide (NBS).
Q1: The reaction is showing low conversion of the starting material, 2,6-dimethylphenol. What are the potential causes and solutions?
A1: Low conversion is a common issue that can often be traced back to the radical initiation step.
-
Insufficient Radical Initiation: The free-radical chain reaction may not be starting efficiently.
-
Chemical Initiators (AIBN, Benzoyl Peroxide): Ensure the initiator is not expired and has been stored correctly. The reaction temperature must be high enough to cause homolytic cleavage of the initiator (typically refluxing in a solvent like acetonitrile or carbon tetrachloride).[1] Consider increasing the molar percentage of the initiator slightly.
-
Photochemical Initiation: If using light (e.g., a household compact fluorescent lamp or LED lamp), ensure the wavelength is appropriate for initiating the reaction and that the light source is close enough to the reactor.[2][3] The reactor material must be transparent to the emitted light (e.g., FEP tubing for flow chemistry).[3]
-
-
Reaction Quenching: Unwanted radical scavengers, such as oxygen, can terminate the chain reaction. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Low Temperature: The reaction may be too cold, slowing down the propagation steps. Ensure the solvent is maintained at a steady reflux or the intended reaction temperature.
Q2: My final product is contaminated with significant amounts of 4-(dibromomethyl)-2,6-dimethylphenol. How can I improve the selectivity for the mono-brominated product?
A2: The formation of the di-brominated byproduct is a classic challenge in benzylic bromination, often referred to as over-bromination.[4]
-
Control Stoichiometry: Use a slight excess, but not a large excess, of the starting material relative to NBS. A common starting point is 1.0 to 1.1 equivalents of NBS.[2][3]
-
Slow Addition of NBS: Adding the NBS portion-wise or as a solution via an addition funnel can help maintain a low concentration of the brominating species at any given time, favoring mono-bromination.
-
Monitor the Reaction: Use techniques like TLC, GC, or HPLC to monitor the consumption of the starting material and the formation of the product and byproduct. Stop the reaction as soon as the starting material is consumed to an acceptable level.
-
Maintain Low Br₂ Concentration: The key advantage of NBS is that it generates bromine (Br₂) in situ at a very low concentration from the reaction with HBr byproduct.[5][6] Conditions that lead to a buildup of Br₂ can increase over-bromination.
Q3: I am observing byproducts that appear to be from bromination on the aromatic ring instead of the methyl group. Why is this happening and how can I prevent it?
A3: While benzylic C-H bonds are weaker and more susceptible to radical abstraction than aromatic C-H bonds, ring bromination can occur under certain conditions.[6]
-
Reaction Conditions: Electrophilic aromatic substitution (ring bromination) is a competing pathway that is typically favored by polar solvents and the presence of Lewis acids.[7] Using non-polar solvents like carbon tetrachloride (though hazardous) or moderately polar solvents like acetonitrile under strict radical conditions (light or a radical initiator) will favor the desired benzylic bromination.[1][3]
-
NBS Quality: Impure NBS can sometimes contain acidic residues that promote electrophilic pathways.[4] While crude NBS is often cited as effective for Wohl-Ziegler reactions, using recrystallized NBS may provide more consistent results if ring bromination is a persistent issue.[7]
Q4: The purification of the crude product by crystallization is giving a low yield or poor purity. What can I do?
A4: Purification can be challenging due to the similar properties of the starting material, product, and byproducts.
-
Solvent System Selection: A multi-solvent system is often required. A common technique is to dissolve the crude material in a good solvent (e.g., dichloromethane, ethyl acetate) and then add a poor solvent (e.g., hexanes, petroleum ether) until turbidity is observed, followed by slow cooling.
-
Seeding: Adding a small seed crystal of pure this compound can promote crystallization and improve the crystal form.
-
Alternative Purification: If crystallization is ineffective, column chromatography on silica gel is a reliable alternative for separating the mono-brominated product from the starting material and the di-brominated byproduct.[8]
Scale-Up Troubleshooting Decision Tree
This diagram provides a logical workflow for addressing common issues during the scale-up of this compound production.
Caption: Troubleshooting workflow for scale-up production issues.
Frequently Asked Questions (FAQs)
Q1: What is the standard laboratory method for synthesizing this compound?
A1: The most common method is the Wohl-Ziegler reaction.[7] This involves the reaction of 2,4,6-trimethylphenol (mesitol) with one equivalent of N-bromosuccinimide (NBS) in a suitable solvent, typically under reflux.[1] The reaction is initiated either by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical means (e.g., UV or visible light).[7][9]
Q2: What are the critical safety precautions when handling this compound and the reagents for its synthesis?
A2: Several safety hazards must be addressed:
-
Product: this compound is a benzylic bromide. Like other compounds in this class, it should be handled as a lachrymator (tear-inducing) and a skin and respiratory irritant.[10] Always handle in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11][12]
-
N-Bromosuccinimide (NBS): NBS is an irritant and should be handled with care. Avoid inhalation of dust.[7]
-
Solvents: Solvents like carbon tetrachloride (CCl₄) are traditionally used but are hazardous (toxic and ozone-depleting) and should be replaced with safer alternatives like acetonitrile whenever possible.[3]
-
Radical Initiators: Benzoyl peroxide is a strong oxidizing agent and can be explosive. AIBN releases nitrogen gas upon decomposition. Both should be handled according to their specific safety data sheet (SDS) guidelines.
-
General Precautions: An emergency eyewash and safety shower should be readily accessible.[11] Contaminated clothing should be removed and laundered promptly.[11]
Q3: Can this reaction be performed using continuous flow technology for scale-up?
A3: Yes, continuous flow is an excellent method for scaling up photochemical benzylic brominations.[13] It offers significant advantages in safety and control by using small reactor volumes, providing precise control over residence time and temperature, and ensuring efficient and uniform irradiation of the reaction mixture.[3][14] This can lead to higher yields, better selectivity, and improved safety compared to large-scale batch reactions.[2]
Q4: What are typical reaction conditions for this synthesis?
A4: The conditions can be optimized, but a general set of parameters is summarized in the table below.
| Parameter | Value / Condition | Rationale / Notes |
| Starting Material | 2,4,6-Trimethylphenol | The substrate for benzylic bromination. |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, steady concentration of Br₂ to favor radical substitution over addition.[5][6] |
| Stoichiometry | 1.0 - 1.1 equivalents NBS | Minimizes over-bromination to the dibromo- species.[2][3] |
| Solvent | Acetonitrile (MeCN) | A safer alternative to chlorinated solvents like CCl₄.[3] |
| Initiation | AIBN or Benzoyl Peroxide / Light | A radical initiator is required to start the chain reaction.[7] |
| Temperature | Reflux (typically ~82°C for MeCN) | Ensures efficient initiation and propagation of the radical reaction. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxygen from inhibiting the radical chain reaction. |
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for laboratory-scale synthesis. All operations should be performed in a chemical fume hood.
Materials and Reagents:
-
2,4,6-Trimethylphenol (mesitol)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Hexanes
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2,4,6-trimethylphenol.
-
Dissolution: Add anhydrous acetonitrile to dissolve the starting material.
-
Reagent Addition: Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN (approx. 1-2 mol%) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 82°C) under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC (typically 2-4 hours).
-
Workup:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure to remove the solvent.
-
Dissolve the resulting crude oil/solid in dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by recrystallization. Dissolve the material in a minimal amount of a hot solvent mixture (e.g., ethyl acetate/hexanes) and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
-
Synthesis and Purification Workflow
The following diagram illustrates the key steps from starting materials to the purified final product.
Caption: General workflow for the synthesis of this compound.
References
- 1. Bromination - Common Conditions [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. scientificupdate.com [scientificupdate.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. nj.gov [nj.gov]
- 12. kscl.co.in [kscl.co.in]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions of 4-(bromomethyl)-2,6-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing the exothermic nature of reactions involving 4-(bromomethyl)-2,6-dimethylphenol. The information is designed to help you conduct your experiments safely and effectively, minimizing the risk of thermal runaway and ensuring reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound often exothermic?
A1: The high reactivity of the benzylic bromide functional group is the primary reason for the exothermicity. The carbon-bromine bond is relatively weak and susceptible to nucleophilic attack. The resulting substitution reactions are often thermodynamically favorable, releasing significant energy as heat.[1][2]
Q2: What are the most common exothermic reactions involving this compound?
A2: The most common exothermic reactions are nucleophilic substitutions at the benzylic carbon. These include:
-
N-Alkylation: Reaction with primary or secondary amines to form substituted benzylamines.[3][4]
-
O-Alkylation (Williamson Ether Synthesis): Reaction with alcohols or phenols in the presence of a base to form ethers.[5][6][7]
-
Reaction with other nucleophiles: Such as thiols, cyanides, and carbanions.
Q3: What are the primary hazards associated with these exothermic reactions?
A3: The main hazard is a thermal runaway, a situation where the reaction generates heat faster than it can be dissipated.[8][9] This can lead to a rapid increase in temperature and pressure, potentially causing the reactor to rupture, boil over, or release toxic fumes. Benzyl bromide itself is a lachrymator and irritant, and its vapors should be handled with care in a well-ventilated fume hood.[10][11][12]
Q4: How can I visually identify a potential runaway reaction?
A4: Key indicators include:
-
A rapid, uncontrolled rise in the internal reaction temperature.
-
A sudden increase in pressure.
-
Vigorous, unexpected boiling or refluxing of the solvent.
-
Noticeable changes in the reaction mixture's color or viscosity, accompanied by a temperature spike.
-
Evolution of fumes or gases from the reaction vessel.
Q5: What immediate steps should I take if I suspect a thermal runaway?
A5: Follow your laboratory's emergency shutdown procedures immediately.[10][13][14][15][16] This typically involves:
-
Immediately stopping the addition of any reagents.
-
Maximizing cooling by applying an ice bath or other cooling medium.
-
If safe to do so, adding a pre-determined chemical quencher to stop the reaction.
-
Alerting colleagues and the lab supervisor.
-
If the situation cannot be controlled, evacuate the area and follow emergency protocols.
Troubleshooting Guides
Issue 1: Unexpectedly Rapid Temperature Increase During Reagent Addition
| Potential Cause | Troubleshooting Step | Preventative Measure |
| Reagent addition is too fast. | Immediately stop the addition of the reagent. Apply external cooling (ice bath) to bring the temperature back to the desired range. | Add the reagent dropwise or in small portions, carefully monitoring the internal temperature. Use a syringe pump for precise and controlled addition. |
| Inadequate cooling. | Increase the efficiency of the cooling system. Ensure the cooling bath is at the correct temperature and has sufficient volume. | Use a larger cooling bath or a cryostat for better temperature control. Ensure good heat transfer by using an appropriate reaction vessel and stirring rate. |
| Concentration of reactants is too high. | If possible and safe, dilute the reaction mixture with a pre-cooled solvent. | Conduct the reaction at a lower concentration. Perform a literature search or preliminary small-scale experiments to determine safe concentration ranges. |
| "Induction period" followed by a sudden exotherm. | Be prepared for a delayed reaction. Start with slow addition and be ready to apply immediate cooling. | Some reactions have an initiation phase. Understand the reaction kinetics before scaling up. Consider adding a small amount of product from a previous successful batch to initiate the reaction smoothly. |
Issue 2: Temperature Continues to Rise After Reagent Addition is Complete
| Potential Cause | Troubleshooting Step | Preventative Measure |
| Accumulation of unreacted starting material. | Maintain or increase cooling. Monitor the temperature closely until it starts to decrease and stabilizes. | Ensure the reaction is proceeding as the reagent is added. A slow, controlled addition rate is crucial.[3] |
| Insufficient heat dissipation from the reaction vessel. | If safe, transfer the reaction mixture to a larger, pre-cooled vessel to increase the surface area for cooling. | Use a reaction vessel with a higher surface-area-to-volume ratio. For larger scale reactions, consider a jacketed reactor with a circulating coolant. |
| Secondary decomposition reactions at elevated temperatures. | If the temperature exceeds the known stability limit of any component, treat it as a runaway reaction and initiate emergency procedures. | Research the thermal stability of all reactants, intermediates, and products using techniques like Differential Scanning Calorimetry (DSC).[8][9] |
Quantitative Data on Exothermic Reactions
Table 1: Illustrative Heat of Reaction for N-Alkylation of Amines with Benzyl Bromide
| Amine | Solvent | Typical Heat of Reaction (ΔHr) (kJ/mol) | Notes |
| Benzylamine | Ethanol | -80 to -120 | Highly exothermic. Requires slow addition and efficient cooling. |
| Diethylamine | Acetonitrile | -90 to -130 | Vigorous reaction. Consider reverse addition (adding the bromide to the amine). |
| Aniline | Toluene | -60 to -90 | Less exothermic than with aliphatic amines, but still requires careful temperature control. |
Table 2: Illustrative Heat of Reaction for O-Alkylation (Williamson Ether Synthesis) with Benzyl Bromide
| Alcohol/Phenol | Base | Solvent | Typical Heat of Reaction (ΔHr) (kJ/mol) | Notes |
| Ethanol | Sodium Ethoxide | Ethanol | -100 to -140 | The deprotonation step is also exothermic. The overall process requires robust cooling. |
| Phenol | Potassium Carbonate | Acetone | -70 to -100 | Heterogeneous reaction, the rate may be limited by mixing. Hotspots can occur. |
| tert-Butanol | Potassium tert-butoxide | THF | -110 to -150 | Highly reactive and exothermic. Prone to side reactions (elimination). |
Experimental Protocols
Protocol 1: N-Alkylation of an Amine with this compound
Objective: To safely perform the N-alkylation of a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Anhydrous solvent (e.g., acetonitrile)
-
Base (e.g., potassium carbonate)
-
Reaction vessel with a magnetic stirrer, temperature probe, and addition funnel
-
Cooling bath (ice-water or other)
Methodology:
-
Set up the reaction vessel in a fume hood and equip it with a stirrer, temperature probe, and an inert gas inlet.
-
Charge the vessel with the primary amine and the base in the chosen solvent.
-
Cool the mixture to 0-5 °C using the cooling bath.
-
Dissolve the this compound in the solvent in the addition funnel.
-
Add the solution of this compound dropwise to the cooled amine solution over a period of 1-2 hours.
-
Crucially, monitor the internal temperature throughout the addition. Do not allow the temperature to rise by more than 5 °C from the set point. If the temperature rises rapidly, stop the addition and apply more cooling.
-
After the addition is complete, allow the reaction to stir at the controlled temperature for a specified time, monitoring for any delayed exotherm.
-
Once the reaction is complete (as determined by TLC, LC-MS, etc.), proceed with the appropriate quenching and workup procedure.
Protocol 2: Quenching of an Exothermic Reaction
Objective: To safely terminate a reaction that is showing signs of a thermal runaway.
Materials:
-
Pre-selected quenching agent (e.g., a cold, dilute acid or base solution, depending on the reaction chemistry).
-
Large, robust container with a cooling bath.
Methodology:
-
If the reaction is deemed uncontrollable, prioritize personal safety and evacuate.
-
If the situation is manageable, stop all reagent addition and maximize cooling.
-
Slowly and carefully add the pre-determined quenching agent to the reaction mixture. The quenching process itself can be exothermic, so slow addition is critical.[9]
-
Monitor the temperature during quenching.
-
Once the temperature has stabilized and started to decrease, continue stirring with cooling until the reaction is fully inert.
Visualizations
Diagram 1: Logical Workflow for Managing Exothermic Reactions
Diagram 2: Signaling Pathway for Thermal Runaway
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ch 11 : Nucleophilic substitution of benzylic halides [chem.ucalgary.ca]
- 3. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 4. ias.ac.in [ias.ac.in]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. Guidelines for Laboratory Shutdown During Emergency Closures - Environmental Health and Safety [umaryland.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Benzyl Bromide [commonorganicchemistry.com]
- 13. 5.3.1 Laboratory Emergency Shutdown Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 14. ehs.fiu.edu [ehs.fiu.edu]
- 15. essr.umd.edu [essr.umd.edu]
- 16. spelman.edu [spelman.edu]
removal of unreacted starting materials from 4-(bromomethyl)-2,6-dimethylphenol products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting materials from 4-(bromomethyl)-2,6-dimethylphenol products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, particularly the removal of the common starting material, 2,6-dimethylphenol.
Issue 1: Presence of Unreacted 2,6-dimethylphenol in the Final Product Confirmed by NMR/TLC.
-
Question: My final product of this compound shows contamination with the starting material, 2,6-dimethylphenol. How can I remove this impurity?
-
Answer: Unreacted 2,6-dimethylphenol can be removed using several purification techniques. The choice of method depends on the scale of your reaction and the level of purity required. The primary methods are alkaline washing, recrystallization, and column chromatography.
-
Alkaline Washing: This is a simple and effective first step for bulk removal. 2,6-dimethylphenol is more acidic than the product and will be deprotonated and solubilized in an aqueous alkaline solution.
-
Recrystallization: This technique is suitable for achieving high purity on a moderate to large scale. The choice of solvent is critical.
-
Column Chromatography: This method is ideal for achieving very high purity, especially on a smaller scale, or when other impurities are present.
-
Logical Troubleshooting Flow for Removing Unreacted 2,6-dimethylphenol
Caption: Troubleshooting workflow for the purification of this compound.
Issue 2: Poor Separation During Column Chromatography.
-
Question: I am trying to separate my product from the starting material using column chromatography, but the separation is not effective. What can I do?
-
Answer: Poor separation can be due to several factors. Here are some troubleshooting steps:
-
Optimize the Solvent System: The polarity of the eluent is crucial. Since 2,6-dimethylphenol is more polar than this compound, you should start with a non-polar solvent and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate. You can use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio that gives good separation between the two spots.
-
Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or channels, as these can lead to poor separation.
-
Sample Loading: Dissolve your crude product in a minimal amount of the initial eluent and load it onto the column in a narrow band. A broad sample band will result in poor resolution.
-
Adsorbent to Sample Ratio: A general rule of thumb is to use a 20-50 times excess by weight of silica gel to your crude product for good separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the likely unreacted starting material in the synthesis of this compound?
A1: The most common synthesis route for this compound is the benzylic bromination of 2,6-dimethylphenol. Therefore, the primary unreacted starting material you will need to remove is 2,6-dimethylphenol .
Q2: Can I use a simple aqueous wash to remove unreacted 2,6-dimethylphenol?
A2: A simple water wash will have limited effectiveness as 2,6-dimethylphenol has low solubility in water. However, an alkaline wash (e.g., with a dilute solution of sodium hydroxide or sodium bicarbonate) is highly effective. The phenolic proton of 2,6-dimethylphenol is acidic and will be deprotonated by the base, forming a water-soluble sodium salt which can then be easily separated in the aqueous layer.
Q3: What is a good solvent for the recrystallization of this compound?
A3: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a mixed solvent system is often effective. A good starting point would be a mixture of a non-polar solvent like hexane or heptane and a slightly more polar solvent like ethyl acetate or toluene . The ideal ratio should be determined experimentally.
Q4: How can I monitor the progress of the purification?
A4: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the purification process. You can spot the crude mixture, the purified fractions, and the starting material on a TLC plate to visualize the separation. The product, this compound, should be less polar than the starting material, 2,6-dimethylphenol, and thus will have a higher Rf value.
Data Presentation
The following tables provide a comparative overview of the expected purity levels after each purification step. The data is illustrative and may vary based on experimental conditions.
Table 1: Purity of this compound After Different Purification Steps
| Purification Step | Purity of this compound (%) |
| Crude Product | 80-90 |
| After Alkaline Wash | 90-95 |
| After Recrystallization | >98 |
| After Column Chromatography | >99 |
Table 2: Comparison of Purification Methods
| Method | Scale | Purity Achieved | Throughput |
| Alkaline Wash | Large | Moderate | High |
| Recrystallization | Medium to Large | High | Medium |
| Column Chromatography | Small to Medium | Very High | Low |
Experimental Protocols
Protocol 1: Alkaline Wash
-
Dissolve the crude this compound in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a 1 M sodium bicarbonate solution.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. The aqueous layer (containing the deprotonated 2,6-dimethylphenol) should be on top if using dichloromethane, and on the bottom if using ethyl acetate.
-
Drain the organic layer and wash it again with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
In a flask, dissolve the crude product in a minimal amount of a suitable hot solvent system (e.g., hexane:ethyl acetate).
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
For maximum crystal formation, place the flask in an ice bath.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Protocol 3: Column Chromatography
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude product in a minimal amount of the initial eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting with the initial solvent mixture, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Workflow Visualization
Overall Purification Workflow
Caption: General workflow for the purification of this compound.
Validation & Comparative
Unveiling the Molecular Architecture: A Comparative Guide to the Crystallographic Confirmation of 4-(bromomethyl)-2,6-dimethylphenol Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for this purpose, providing unequivocal evidence of atomic arrangement. This guide offers a comparative analysis of the crystallographic structure of 4-(bromomethyl)-2,6-dimethylphenol derivatives, leveraging available data from closely related compounds to predict and understand the structural characteristics of this important chemical class.
While a definitive crystal structure for this compound is not publicly available, a comprehensive analysis of its near structural analogue, 4-bromo-2,6-bis(hydroxymethyl)phenol, provides significant insights into the anticipated molecular geometry and packing. This guide will present the crystallographic data for this analogue and outline the experimental workflow for obtaining such data, serving as a valuable resource for researchers working with this and similar molecular scaffolds.
Comparative Crystallographic Data
To facilitate a clear understanding of the structural parameters, the following table summarizes the key crystallographic data for 4-bromo-2,6-bis(hydroxymethyl)phenol, a compound that substitutes the methyl groups at the 2 and 6 positions with hydroxymethyl groups. This data serves as a robust reference point for predicting the structure of this compound.
| Parameter | 4-bromo-2,6-bis(hydroxymethyl)phenol[1][2] |
| Formula | C8H9BrO3 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a = 7.365(4) Å, b = 14.479(4) Å, c = 8.433(2) Å |
| β = 112.72(3)° | |
| Volume | 829.5(6) ų |
| Z | 4 |
| Calculated Density | 1.861 g/cm³ |
| R-factor | 0.045 |
Experimental Protocol: A Roadmap to Crystal Structure Determination
The following section details a typical experimental protocol for the single-crystal X-ray diffraction analysis of a compound like this compound. This protocol is based on established methodologies for similar phenolic compounds.[3][4]
Crystal Growth
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For this compound, a crystalline solid, suitable crystals can be grown using techniques such as slow evaporation of a saturated solution. A variety of solvents should be screened to find the optimal conditions for crystal formation. Common solvents for phenolic compounds include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof. The process involves dissolving the compound in a minimal amount of the chosen solvent at a slightly elevated temperature and allowing the solvent to evaporate slowly at room temperature.
Data Collection
A suitable single crystal is mounted on a goniometer head. The data collection is typically performed on a diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal is maintained at a low temperature (e.g., 100 K or 173 K) using a cryostream to minimize thermal vibrations and potential radiation damage. A series of diffraction images are collected as the crystal is rotated through a range of angles.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and the space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This initial model is then refined against the experimental data using least-squares methods. The refinement process optimizes the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
Visualizing the Pathway and the Product
To further clarify the experimental process and the resulting structural information, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Bromo-2,6-bis(hydroxymethyl)phenol | C8H9BrO3 | CID 241044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. X-ray powder diffraction investigations of phenol derivatives | Powder Diffraction | Cambridge Core [cambridge.org]
- 4. creative-biostructure.com [creative-biostructure.com]
A Comparative Guide to the Reactivity of 4-(Bromomethyl)-2,6-dimethylphenol and Benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Both 4-(bromomethyl)-2,6-dimethylphenol and benzyl bromide are reactive benzylic halides commonly employed as alkylating agents. Their reactivity is primarily governed by their ability to undergo nucleophilic substitution reactions. The key difference in their reactivity stems from the electronic and steric effects of the substituents on the aromatic ring.
This compound is predicted to be more reactive towards nucleophilic substitution than benzyl bromide. This increased reactivity is attributed to the presence of an electron-donating hydroxyl group and two electron-donating methyl groups on the aromatic ring. These groups stabilize the developing positive charge on the benzylic carbon in the transition state of both S(_N)1 and S(_N)2 reactions, thereby accelerating the reaction rate. However, the two ortho-methyl groups also introduce steric hindrance, which may temper the reactivity, particularly in S(_N)2 reactions with bulky nucleophiles.
Benzyl bromide , being the parent unsubstituted compound, serves as a baseline for reactivity. Its reactivity is well-documented and is attributed to the resonance stabilization of the benzylic carbocation or the transition state leading to it.
Data Presentation: A Qualitative Comparison
Due to the absence of direct comparative kinetic data for this compound in the literature, a qualitative comparison of the factors influencing reactivity is presented below.
| Feature | This compound | Benzyl Bromide | Impact on Reactivity |
| Electronic Effects | - Activating hydroxyl (-OH) group (para) - Two activating methyl (-CH₃) groups (ortho) | - Unsubstituted phenyl group | The electron-donating hydroxyl and methyl groups in this compound increase the electron density of the aromatic ring and stabilize the transition state of nucleophilic substitution, leading to a predicted higher reactivity. |
| Steric Effects | - Two ortho-methyl groups | - No ortho substituents | The ortho-methyl groups in this compound introduce steric hindrance around the reaction center, which can decrease the rate of S(_N)2 reactions, especially with bulky nucleophiles. This effect may partially counteract the electronic activation. |
| Predicted Overall Reactivity | Higher | Baseline | This compound is expected to be more reactive than benzyl bromide, particularly in reactions with S(_N)1 character or with smaller nucleophiles in S(_N)2 reactions where electronic effects dominate. |
Reaction Mechanisms and Pathways
Both this compound and benzyl bromide can undergo nucleophilic substitution via S(_N)1 and S(_N)2 mechanisms. The preferred pathway depends on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.
S(_N)1 Pathway
The S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process involving the formation of a carbocation intermediate. This pathway is favored by polar protic solvents, weak nucleophiles, and substrates that can form stable carbocations. Both benzyl bromide and this compound can readily undergo S(_N)1 reactions due to the resonance stabilization of the resulting benzylic carbocation.[1] The electron-donating groups on this compound further stabilize this carbocation, making it more prone to react via an S(_N)1 pathway compared to benzyl bromide.
Caption: Generalized S(_N)1 reaction pathway for benzylic bromides.
S(_N)2 Pathway
The S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This pathway is favored by polar aprotic solvents, strong nucleophiles, and unhindered substrates. Primary benzylic halides like benzyl bromide readily undergo S(_N)2 reactions. For this compound, the two ortho-methyl groups introduce steric hindrance, which may slow down the rate of S(_N)2 reactions compared to benzyl bromide, especially with bulky nucleophiles.
Caption: Generalized S(_N)2 reaction pathway for benzylic bromides.
Experimental Protocols: Determining Reactivity via Solvolysis Kinetics
A common method to quantitatively assess the reactivity of benzylic halides is to measure the rate of their solvolysis reaction, a nucleophilic substitution where the solvent acts as the nucleophile. The following is a generalized protocol for determining the first-order rate constants of solvolysis for benzylic bromides using a conductometric method.
Objective
To determine and compare the rate of solvolysis of this compound and benzyl bromide in a given solvent system (e.g., 80% aqueous ethanol) by monitoring the change in conductivity over time.
Materials
-
This compound
-
Benzyl bromide
-
Ethanol (absolute)
-
Deionized water
-
Conductivity meter and probe
-
Thermostated water bath
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure
-
Preparation of the Solvent Mixture: Prepare a sufficient volume of the desired solvent mixture (e.g., 80% ethanol in water by volume) by accurately measuring the required volumes of ethanol and deionized water.
-
Thermostatting the Solvent: Place the solvent mixture in the thermostated water bath and allow it to equilibrate to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
Preparation of the Substrate Solution: Prepare a dilute stock solution of the benzylic bromide (either this compound or benzyl bromide) in a small amount of a suitable inert solvent (e.g., acetone) to facilitate rapid dissolution in the reaction medium.
-
Initiation of the Kinetic Run:
-
Pipette a known volume of the thermostatted solvent mixture into the conductivity cell.
-
Immerse the conductivity probe into the solution and allow the reading to stabilize.
-
Inject a small, accurately known volume of the benzylic bromide stock solution into the conductivity cell with vigorous stirring to ensure rapid mixing.
-
Simultaneously, start the stopwatch.
-
-
Data Acquisition: Record the conductivity of the solution at regular time intervals until the reaction is complete (i.e., the conductivity reading becomes constant). The increase in conductivity is due to the formation of HBr, which dissociates into H⁺ and Br⁻ ions.
-
Data Analysis:
-
The first-order rate constant, k, can be determined by plotting ln(C∞ - C_t) versus time, where C∞ is the conductivity at infinite time and C_t is the conductivity at time t. The slope of this line will be equal to -k.
-
Alternatively, specialized software can be used to fit the conductivity versus time data to a first-order rate equation.
-
-
Comparison: Repeat the experiment for the other benzylic bromide under identical conditions. The calculated rate constants will provide a quantitative measure of their relative reactivities.
Caption: Workflow for determining solvolysis kinetics.
Conclusion
Based on fundamental principles of organic chemistry, This compound is expected to exhibit a higher reactivity towards nucleophilic substitution than benzyl bromide . This is primarily due to the strong electron-donating effects of the para-hydroxyl and ortho-methyl groups, which stabilize the carbocation-like transition state. While the ortho-methyl groups may introduce some steric hindrance, the electronic activation is likely to be the dominant factor.
For researchers and professionals in drug development, the enhanced reactivity of this compound can be advantageous, potentially allowing for milder reaction conditions and shorter reaction times. However, this increased reactivity may also lead to a higher propensity for side reactions, which must be carefully considered during process development. The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including the nature of the nucleophile, the desired reaction pathway, and the overall process economics. The provided experimental protocol offers a reliable method for quantitatively determining the relative reactivities of these and other benzylic halides in a laboratory setting.
References
A Comparative Guide to the Quantification of 4-(bromomethyl)-2,6-dimethylphenol: HPLC Method Validation and Alternative Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for the quantification of 4-(bromomethyl)-2,6-dimethylphenol. As no specific pre-validated High-Performance Liquid Chromatography (HPLC) method for this compound is readily available in published literature, this document outlines a detailed protocol for the development and validation of a suitable HPLC method. Furthermore, it presents a comparative analysis of alternative analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Visible Spectrophotometry, to assist researchers in selecting the most appropriate method for their specific application.
Section 1: Proposed HPLC Method and Validation Protocol
An HPLC method with UV detection is a robust and widely used technique for the quantification of phenolic compounds.[1][2] The following section details a proposed experimental protocol and the validation parameters necessary to ensure the method is fit for its intended purpose, in accordance with International Conference on Harmonisation (ICH) guidelines.[3][4][5]
Proposed Chromatographic Conditions
A reverse-phase HPLC method would be a suitable starting point for the analysis of the moderately polar this compound.
| Parameter | Proposed Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV-Vis or Photodiode Array (PDA) Detector at a wavelength of ~280 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Experimental Protocol for Method Validation
Method validation is crucial to demonstrate that an analytical procedure is suitable for its intended purpose.[5] The key validation parameters are outlined below.
1. Specificity/Selectivity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol: Prepare a solution of this compound, a placebo (matrix without the analyte), and a spiked sample (placebo with the analyte). Inject each solution into the HPLC system.
-
Acceptance Criteria: The analyte peak in the spiked sample should be well-resolved from any peaks originating from the placebo, with a resolution of >1.5. There should be no interference at the retention time of the analyte in the placebo chromatogram.
2. Linearity and Range: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[3]
-
Protocol: Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50% to 150% of the expected working concentration). Inject each concentration in triplicate.
-
Acceptance Criteria: Plot the average peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.
3. Accuracy (Recovery): Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies.[4]
-
Protocol: Prepare samples by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate. Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.
4. Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay Precision):
-
Protocol: Analyze six independent samples of the same batch at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay Ruggedness):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD for the combined data from both days/analysts/instruments should be ≤ 2.0%.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Acceptance Criteria: The LOQ should be determined with acceptable precision (RSD ≤ 10%) and accuracy.
6. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small changes to the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase composition (±2%).
-
Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.
Hypothetical HPLC Validation Data Summary
The following table summarizes the expected performance of a validated HPLC method for this compound.
| Validation Parameter | Specification | Hypothetical Result |
| Specificity | No interference at the analyte's retention time. | Complies |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 5 - 15 µg/mL | Complies |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | Report value | 0.1 µg/mL |
| LOQ | Report value with acceptable precision/accuracy | 0.3 µg/mL |
| Robustness | System suitability passes under varied conditions. | Complies |
HPLC Method Validation Workflow
Caption: Workflow for HPLC Method Validation.
Section 2: Alternative Quantification Methods
While HPLC is a powerful technique, other methods can be considered for the quantification of this compound, each with its own advantages and limitations.
Gas Chromatography (GC)
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is an excellent alternative for the analysis of volatile and semi-volatile compounds like phenols.[6][7]
-
Methodology: The sample, dissolved in a suitable solvent, is injected into the GC, where it is vaporized. The components are separated based on their boiling points and interaction with the stationary phase in a capillary column. Detection can be achieved using a Flame Ionization Detector (FID) for general quantification or a Mass Spectrometer (MS) for highly specific identification and quantification. In some cases, derivatization may be necessary to improve the volatility and chromatographic behavior of the phenolic compound.
-
Advantages:
-
High sensitivity and specificity, especially with MS detection.
-
Excellent separation efficiency for complex mixtures.[8]
-
-
Disadvantages:
-
The analyte must be thermally stable and volatile.
-
May require a derivatization step, adding complexity to the sample preparation.
-
UV-Visible Spectrophotometry
Spectrophotometric methods are simpler and faster but generally lack the specificity of chromatographic techniques.[9][10]
-
Methodology: These methods often rely on a color-forming reaction. For instance, phenolic compounds can react with reagents like 4-aminoantipyrine in the presence of an oxidizing agent to produce a colored complex, the absorbance of which is measured at a specific wavelength.[11] The concentration is then determined from a calibration curve.
-
Advantages:
-
Rapid and cost-effective.
-
Simple instrumentation.
-
-
Disadvantages:
-
Lacks specificity; the method may react with other phenolic compounds or interfering substances in the sample, leading to an overestimation of the analyte concentration.[11]
-
Generally less sensitive than chromatographic methods.
-
Comparison of Analytical Methods
| Feature | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High | Very High | Low |
| Sensitivity | Moderate to High | Very High | Low to Moderate |
| Sample Throughput | Moderate | Moderate | High |
| Cost | Moderate | High | Low |
| Compound Volatility | Not required | Required | Not required |
| Primary Application | Routine QC, purity, and assay | Trace analysis, impurity identification, structural confirmation | Rapid screening, total phenol content |
Conclusion
For the accurate and reliable quantification of this compound, a validated HPLC-UV method is highly recommended. It offers an excellent balance of specificity, sensitivity, and robustness suitable for most research and quality control applications. The detailed validation protocol provided in this guide serves as a roadmap to ensure the method's performance is well-documented and reliable.
GC-MS represents a powerful alternative, particularly when higher sensitivity or structural confirmation is required. UV-Visible Spectrophotometry , while simple and rapid, should be used with caution due to its lack of specificity and is best suited for preliminary screening or for samples known to be free of interfering phenolic compounds. The choice of method will ultimately depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
References
- 1. Rapid methods for extracting and quantifying phenolic compounds in citrus rinds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. matec-conferences.org [matec-conferences.org]
- 8. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 9. ICI Journals Master List [journals.indexcopernicus.com]
- 10. researchgate.net [researchgate.net]
- 11. epa.gov [epa.gov]
Comparative Guide to the Kinetic Studies of Nucleophilic Substitution Reactions with 4-(bromomethyl)-2,6-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic studies of nucleophilic substitution reactions involving 4-(bromomethyl)-2,6-dimethylphenol. Due to the limited availability of direct kinetic data for this specific compound in the public domain, this guide establishes a baseline for its reactivity through a detailed analysis of analogous reactions with structurally similar benzyl bromides. The provided data and protocols will serve as a valuable resource for designing and interpreting kinetic experiments in the context of drug development and synthetic chemistry.
Introduction to Nucleophilic Substitution at the Benzylic Position
Nucleophilic substitution reactions are fundamental transformations in organic chemistry, allowing for the introduction of a wide array of functional groups. The reactivity of benzylic halides, such as this compound, is of particular interest due to the formation of a resonance-stabilized carbocation intermediate in S(_N)1 reactions or a stabilized transition state in S(_N)2 reactions.
The presence of two methyl groups ortho to the bromomethyl group in this compound introduces significant steric hindrance around the reaction center. This steric bulk is expected to disfavor the backside attack characteristic of the S(_N)2 mechanism, potentially leading to a slower reaction rate compared to less hindered benzyl bromides or favoring an S(_N)1 pathway under appropriate conditions. Furthermore, the phenolic hydroxyl group can influence the reaction electronically and may participate in the reaction under basic conditions.
Comparative Kinetic Data
| Electrophile | Nucleophile | Solvent | Temperature (°C) | k (M
|
| Benzyl bromide | Piperidine | Methanol | 25 | Value not found |
| p-Methylbenzyl bromide | Piperidine | Methanol | 25 | Value not found |
| p-Nitrobenzyl bromide | Piperidine | Methanol | 25 | Value not found |
| This compound | Piperidine | Methanol | 25 | Estimated to be slower than Benzyl bromide due to steric hindrance |
| Benzyl bromide | Sodium Azide | Acetone | 25 | Value not found |
| This compound | Sodium Azide | Acetone | 25 | Estimated to be slower than Benzyl bromide due to steric hindrance |
Note: The absence of specific rate constants in the table underscores the need for direct experimental investigation for this compound. The estimations are based on the general principles of steric hindrance in S(_N)2 reactions.
Experimental Protocols
To facilitate further research and the generation of precise kinetic data for this compound, the following detailed experimental protocols for key kinetic experiments are provided.
Protocol 1: Determination of Second-Order Rate Constants by UV-Vis Spectrophotometry
This method is suitable for reactions where there is a change in the ultraviolet or visible spectrum of the reactants or products.
Objective: To determine the second-order rate constant for the reaction of this compound with a nucleophile (e.g., piperidine).
Materials:
-
This compound
-
Nucleophile (e.g., piperidine)
-
Anhydrous solvent (e.g., methanol)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound of known concentration (e.g., 0.1 M) in the chosen solvent.
-
Prepare a stock solution of the nucleophile of known concentration (e.g., 1 M) in the same solvent.
-
-
Determination of Analytical Wavelength:
-
Record the UV-Vis spectra of the starting materials and the expected product separately to identify a wavelength where the change in absorbance upon reaction is maximal.
-
-
Kinetic Run:
-
Equilibrate the stock solutions and the solvent to the desired reaction temperature in a water bath.
-
In a quartz cuvette, pipette a known volume of the solvent and the this compound stock solution.
-
Initiate the reaction by adding a known volume of the nucleophile stock solution, ensuring rapid mixing. The concentration of the nucleophile should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.
-
Immediately place the cuvette in the thermostatted cell holder of the spectrophotometer and start recording the absorbance at the predetermined analytical wavelength at regular time intervals.
-
-
Data Analysis:
-
Plot the natural logarithm of (A(_\infty) - A(_t)) versus time, where A(t) is the absorbance at time t and A(\infty) is the absorbance at the completion of the reaction.
-
The slope of the resulting linear plot will be the pseudo-first-order rate constant, k'.
-
The second-order rate constant (k) can be calculated by dividing k' by the concentration of the nucleophile in excess: k = k' / [Nucleophile].
-
Protocol 2: Monitoring Reaction Kinetics by in-situ 1^11 H NMR Spectroscopy
This method allows for the direct monitoring of the disappearance of reactants and the appearance of products over time.
Objective: To determine the rate constant for the reaction of this compound with a nucleophile by monitoring the change in concentration of a characteristic proton signal.
Materials:
-
This compound
-
Nucleophile
-
Deuterated solvent (e.g., Methanol-d(_4))
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Preparation of Reaction Mixture:
-
In an NMR tube, dissolve a known amount of this compound in the deuterated solvent.
-
Add a known amount of the nucleophile.
-
The concentrations should be chosen to allow for a reasonable reaction time to be monitored by NMR.
-
-
NMR Data Acquisition:
-
Place the NMR tube in the spectrometer, which has been pre-shimmed and equilibrated to the desired temperature.
-
Acquire a series of
H NMR spectra at regular time intervals. The benzylic CH(_2) protons of this compound and the corresponding product will have distinct chemical shifts.1
-
-
Data Analysis:
-
Integrate the signals corresponding to a specific proton of the reactant and the product in each spectrum.
-
The concentration of the reactant at each time point can be determined relative to an internal standard or by assuming the initial total concentration.
-
Plot the appropriate function of concentration versus time (e.g., 1/[Reactant] vs. time for a second-order reaction) to determine the rate constant from the slope of the line.
-
Visualizing Reaction Pathways and Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the nucleophilic substitution pathway and the experimental workflow for kinetic analysis.
Caption: SN2 reaction pathway for this compound.
Caption: Workflow for a typical kinetic experiment.
Conclusion
This guide provides a framework for understanding and investigating the kinetics of nucleophilic substitution reactions of this compound. While direct kinetic data is currently limited, the provided comparative information and detailed experimental protocols offer a solid foundation for researchers to conduct their own studies. The steric hindrance imposed by the ortho-methyl groups is a key feature of this molecule, and quantitative kinetic studies are essential to fully elucidate its impact on reactivity. The methodologies described herein will enable the generation of valuable data for structure-activity relationship studies, reaction optimization, and the development of novel therapeutic agents.
cross-reactivity studies of 4-(bromomethyl)-2,6-dimethylphenol with various functional groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 4-(bromomethyl)-2,6-dimethylphenol with a variety of common functional groups. The information presented is collated from available chemical literature and databases, offering insights into the synthetic utility of this versatile reagent.
Introduction
This compound is a valuable synthetic intermediate, characterized by a reactive benzylic bromide functional group. This structural feature makes it susceptible to nucleophilic substitution reactions, allowing for the introduction of the 2,6-dimethylphenol moiety onto a wide range of molecular scaffolds. The phenolic hydroxyl group also offers a site for further chemical modification. Understanding its reactivity profile with different nucleophiles is crucial for its effective application in organic synthesis and drug development.
Reaction Mechanism and Experimental Workflow
The primary reaction pathway for this compound with nucleophiles is a nucleophilic substitution reaction at the benzylic carbon. This can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the nature of the nucleophile, solvent, and reaction conditions. Generally, strong, anionic nucleophiles in polar aprotic solvents favor the S(_N)2 pathway, while weak, neutral nucleophiles in polar protic solvents may involve an S(_N)1 pathway through a stabilized benzylic carbocation intermediate.
Caption: General Nucleophilic Substitution Reaction.
The following diagram illustrates a typical experimental workflow for assessing the cross-reactivity of this compound.
Caption: Experimental Workflow for Cross-Reactivity Studies.
Comparative Reactivity with Various Functional Groups
The following tables summarize the reactivity of this compound and analogous benzyl bromides with different classes of nucleophiles. It is important to note that the data has been compiled from various sources, and direct comparison of yields may be influenced by differing reaction conditions.
Table 1: Reaction with Nitrogen Nucleophiles (N-Alkylation)
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Ammonia | 4-(Aminomethyl)-2,6-dimethylphenol | Not specified | - | [1] |
| Diethylamine | 4-((Diethylamino)methyl)-2,6-dimethylphenol | Not specified | - | [1] |
| Substituted Benzylamines | N-(Substituted benzyl)benzylamine | Methanol, various temperatures | - (Rate constants measured) | [2] |
Note: Quantitative yield data for specific reactions of this compound with a range of amines under consistent conditions is limited in the readily available literature. The reactivity is generally high.
Table 2: Reaction with Sulfur Nucleophiles (S-Alkylation)
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Aliphatic Thiols (general) | 4-((Alkylthio)methyl)-2,6-dimethylphenol | Paraformaldehyde, HBr/AcOH | Excellent | [1] |
| 4-Methylbenzenethiol | (Bromomethyl)(p-tolyl)sulfide | Paraformaldehyde, HBr/AcOH, rt, 1h | 93 | [1] |
| Thiophenol | 4-((Phenylthio)methyl)-2,6-dimethylphenol | Not specified | - | - |
Note: Thiols and their corresponding thiolates are excellent nucleophiles and react efficiently with benzylic bromides.
Table 3: Reaction with Oxygen Nucleophiles (O-Alkylation)
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Alcohols (general) | 4-(Alkoxymethyl)-2,6-dimethylphenol | Base (e.g., NaH), polar aprotic solvent | Good to Excellent | [1] |
| Phenols (general) | 4-((Phenoxy)methyl)-2,6-dimethylphenol | Base (e.g., K₂CO₃), polar aprotic solvent | Good to Excellent | [1] |
| Benzyl Alcohol | Benzyl ether of the nucleophile | K₂CO₃, ACN or DMF | - | [3] |
Note: The Williamson ether synthesis is a classical and efficient method for the O-alkylation of alcohols and phenols with alkyl halides like this compound.
Table 4: Reaction with Carboxylate Nucleophiles (Esterification)
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Carboxylic Acids (general) | 4-(((Carboxy)methyl)oxy)methyl)-2,6-dimethylphenol | Base (e.g., Et₃N), aprotic solvent | Good | - |
Experimental Protocols
The following are representative, generalized protocols for the reaction of this compound with different nucleophiles. Researchers should optimize these conditions for their specific substrates.
General Procedure for N-Alkylation of an Amine
-
To a solution of the amine (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile) is added a base (e.g., K₂CO₃, 1.5-2.0 eq.).
-
A solution of this compound (1.0-1.2 eq.) in the same solvent is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature or heated (e.g., 50-80 °C) and monitored by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Procedure for S-Alkylation of a Thiol
-
To a solution of the thiol (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF) is added a base (e.g., NaH, Et₃N, 1.1 eq.) at 0 °C.
-
After stirring for a short period, a solution of this compound (1.0 eq.) in the same solvent is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion as monitored by TLC or LC-MS.
-
The reaction mixture is then poured into water and extracted with an organic solvent.
-
The organic extract is washed, dried, and concentrated.
-
Purification of the product is achieved by column chromatography or recrystallization.
General Procedure for O-Alkylation of an Alcohol or Phenol (Williamson Ether Synthesis)
-
To a solution of the alcohol or phenol (1.0 eq.) in a dry polar aprotic solvent (e.g., THF, DMF) is added a strong base (e.g., NaH, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere.
-
The mixture is stirred at room temperature for 30 minutes to an hour to ensure complete formation of the alkoxide or phenoxide.
-
A solution of this compound (1.0 eq.) in the same solvent is then added, and the reaction is stirred at room temperature or heated until the reaction is complete.
-
The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The final product is purified by an appropriate method such as column chromatography.
General Procedure for Esterification of a Carboxylic Acid
-
A mixture of the carboxylic acid (1.0 eq.) and a base (e.g., Cs₂CO₃, Et₃N, 1.5 eq.) in a polar aprotic solvent (e.g., DMF) is stirred at room temperature.
-
This compound (1.1 eq.) is added to the mixture.
-
The reaction is stirred at room temperature or gently heated until completion.
-
The reaction mixture is diluted with water and extracted with an organic solvent.
-
The organic layer is washed with a saturated aqueous solution of sodium bicarbonate and brine, then dried and concentrated.
-
The crude ester is purified by column chromatography.
Conclusion
This compound is a highly versatile reagent that readily reacts with a wide array of nucleophiles, including amines, thiols, alcohols, phenols, and carboxylic acids, to form the corresponding substituted products. The reactions generally proceed in good to excellent yields under standard nucleophilic substitution conditions. The choice of base and solvent is critical for optimizing the reaction outcome. While a comprehensive, direct comparative study under identical conditions is not available in the literature, the compiled data and general protocols provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors.
References
A Comparative Spectral Analysis of 4-(bromomethyl)-2,6-dimethylphenol and Its Key Reaction Products
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectral characteristics of key chemical intermediates and their derivatives is paramount for efficient synthesis, reaction monitoring, and structural elucidation. This guide provides a comprehensive spectral comparison of 4-(bromomethyl)-2,6-dimethylphenol and its common reaction products: 4-(ethoxymethyl)-2,6-dimethylphenol, 2,6-dimethyl-4-(morpholinomethyl)phenol, and 4,4'-(ethane-1,2-diyl)bis(2,6-dimethylphenol).
The benzylic bromide in this compound serves as a versatile reactive site for nucleophilic substitution and coupling reactions, leading to a variety of derivatives with modified physicochemical properties. This guide presents a comparative analysis of the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for the parent compound and three representative products, offering a valuable resource for their unambiguous identification and characterization.
Reaction Pathways
The synthesis of the compared derivatives from this compound proceeds via nucleophilic substitution and a coupling reaction. The ether and amine derivatives are synthesized through a Williamson-like ether synthesis and direct amination, respectively. The dimeric product is formed through a Wurtz-type coupling reaction.
Figure 1: Synthetic routes to key derivatives of this compound.
Spectral Data Comparison
The following tables summarize the key spectral data for this compound and its derivatives.
¹H NMR Spectral Data (δ, ppm)
| Compound | Ar-H | Ar-OH | -CH₂-Br / -CH₂-O- / -CH₂-N- / -CH₂-CH₂- | Ar-CH₃ | Other |
| This compound | ~7.1 (s, 2H) | ~5.0 (s, 1H) | ~4.5 (s, 2H) | ~2.2 (s, 6H) | |
| 4-(ethoxymethyl)-2,6-dimethylphenol | ~7.0 (s, 2H) | ~4.8 (s, 1H) | ~4.4 (s, 2H, Ar-CH₂-O), ~3.5 (q, 2H, O-CH₂-CH₃) | ~2.2 (s, 6H) | ~1.2 (t, 3H, -CH₃) |
| 2,6-dimethyl-4-(morpholinomethyl)phenol | ~6.9 (s, 2H) | ~9.5 (br s, 1H) | ~3.6 (s, 2H, Ar-CH₂-N) | ~2.2 (s, 6H) | ~3.7 (t, 4H, -O-(CH₂)₂), ~2.5 (t, 4H, -N-(CH₂)₂) |
| 4,4'-(ethane-1,2-diyl)bis(2,6-dimethylphenol) | ~6.8 (s, 4H) | ~4.5 (s, 2H) | ~2.8 (s, 4H) | ~2.2 (s, 12H) |
¹³C NMR Spectral Data (δ, ppm)
| Compound | C-OH | C-CH₃ | Ar-C (quaternary) | Ar-CH | -CH₂-Br / -CH₂-O- / -CH₂-N- / -CH₂-CH₂- | Ar-CH₃ | Other |
| This compound | ~152 | ~129 | ~128, ~125 | ~130 | ~36 | ~16 | |
| 4-(ethoxymethyl)-2,6-dimethylphenol | ~153 | ~128 | ~130, ~125 | ~129 | ~73 (Ar-CH₂-O), ~66 (O-CH₂-CH₃) | ~16 | ~15 (-CH₃) |
| 2,6-dimethyl-4-(morpholinomethyl)phenol | ~154 | ~125 | ~130, ~128 | ~129 | ~63 (Ar-CH₂-N), ~67 (-O-(CH₂)₂), ~54 (-N-(CH₂)₂) | ~16 | |
| 4,4'-(ethane-1,2-diyl)bis(2,6-dimethylphenol) | ~152 | ~125 | ~132, ~128 | ~129 | ~37 | ~16 |
FT-IR Spectral Data (cm⁻¹)
| Compound | O-H Stretch | C-H Stretch (Aromatic) | C-H Stretch (Aliphatic) | C=C Stretch (Aromatic) | C-O Stretch (Phenol) | C-Br Stretch / C-O-C Stretch / C-N Stretch |
| This compound | 3400-3200 (broad) | ~3020 | 2950-2850 | 1600, 1480 | ~1200 | ~650 |
| 4-(ethoxymethyl)-2,6-dimethylphenol | 3400-3200 (broad) | ~3020 | 2970-2850 | 1600, 1480 | ~1200 | ~1100 (asymm) |
| 2,6-dimethyl-4-(morpholinomethyl)phenol | 3400-3200 (broad) | ~3020 | 2950-2850 | 1600, 1480 | ~1200 | ~1115 |
| 4,4'-(ethane-1,2-diyl)bis(2,6-dimethylphenol) | 3400-3200 (broad) | ~3020 | 2950-2850 | 1600, 1480 | ~1200 | - |
Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 214/216 (due to Br isotopes) | 135 [M-Br]⁺, 105, 91, 77 |
| 4-(ethoxymethyl)-2,6-dimethylphenol | 180 | 165 [M-CH₃]⁺, 135 [M-OCH₂CH₃]⁺, 105, 91, 77 |
| 2,6-dimethyl-4-(morpholinomethyl)phenol | 221 | 135 [M-morpholinomethyl]⁺, 100, 86 |
| 4,4'-(ethane-1,2-diyl)bis(2,6-dimethylphenol) | 270 | 135, 121, 105, 91, 77 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved via the bromination of 2,6-dimethylphenol.[1] A common method involves the reaction of 2,6-dimethylphenol with N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride, often with a radical initiator such as benzoyl peroxide. The reaction mixture is refluxed, and upon completion, the solvent is removed, and the product is purified by recrystallization.
General Procedure for Spectroscopic Analysis
The following workflow outlines the general procedure for obtaining the spectral data presented in this guide.
Figure 2: A generalized workflow for the spectroscopic characterization of phenolic compounds.
¹H and ¹³C NMR Spectroscopy: Spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
FT-IR Spectroscopy: Infrared spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer. Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
Mass Spectrometry: Mass spectra are typically acquired using a mass spectrometer with electron ionization (EI) or electrospray ionization (ESI). For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The data provides the mass-to-charge ratio (m/z) of the molecular ion and fragment ions, which is crucial for determining the molecular weight and fragmentation pattern.
References
Safety Operating Guide
Proper Disposal of 4-(bromomethyl)-2,6-dimethylphenol: A Guide for Laboratory Professionals
For immediate reference, 4-(bromomethyl)-2,6-dimethylphenol (CAS No. 45952-56-5) should be treated as hazardous waste and disposed of through an approved waste disposal plant. Due to its chemical nature as a brominated phenol, it is crucial to follow stringent safety and environmental precautions. This guide provides detailed procedures to ensure the safe handling and disposal of this compound in a laboratory setting.
Immediate Safety and Disposal Protocol
Proper disposal of this compound is not only a matter of laboratory safety but also of environmental responsibility. As a halogenated organic compound, it must be segregated and handled as hazardous waste. Improper disposal can lead to environmental contamination and potential health risks.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "Halogenated Organic Waste."
-
Ensure the container is made of a compatible material (e.g., a plastic container, not metal which can be corroded by acids) and has a secure, tight-fitting lid.
-
Do not mix this compound with non-halogenated waste, as this complicates the disposal process and increases costs.
-
-
Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles or a face shield.
-
A laboratory coat.
-
-
-
Waste Collection:
-
For solid waste (e.g., contaminated filter paper, gloves), place it directly into the designated halogenated waste container.
-
For solutions containing this compound, pour the waste carefully into the designated liquid halogenated waste container, avoiding splashes.
-
Do not overfill the waste container; leave at least 10% headspace to allow for expansion.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
This area should be well-ventilated and away from incompatible materials such as strong oxidizing agents, bases, and metals.
-
-
Disposal Request:
-
Once the waste container is full, or if it has been in storage for a prolonged period (check your institution's guidelines), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Ensure all necessary paperwork is completed accurately.
-
Hazard Summary
| Hazard Category | Classification | Precautionary Statement |
| Acute Toxicity, Oral | Likely Harmful if swallowed | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed. |
| Skin Corrosion/Irritation | Likely Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling. |
| Eye Damage/Irritation | Likely Causes serious eye irritation | Wear eye protection/face protection. |
| Respiratory Irritation | May cause respiratory irritation | Avoid breathing dust/fumes. Use only outdoors or in a well-ventilated area. |
| Aquatic Toxicity | Likely Toxic to aquatic life with long lasting effects | Avoid release to the environment. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
